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  • Product: 5-Methylpyridine-3-carbohydrazide
  • CAS: 808127-97-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Putative Mechanisms of Action of 5-Methylpyridine-3-carbohydrazide Derivatives

Abstract The 5-methylpyridine-3-carbohydrazide scaffold represents a promising, yet underexplored, class of heterocyclic compounds with significant therapeutic potential. As a structural analog of key pharmacophores foun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-methylpyridine-3-carbohydrazide scaffold represents a promising, yet underexplored, class of heterocyclic compounds with significant therapeutic potential. As a structural analog of key pharmacophores found in established drugs, this scaffold is hypothesized to engage in a variety of biological activities. This technical guide provides a comprehensive overview of the putative mechanisms of action for its derivatives, drawing on evidence from closely related molecular classes. We will delve into potential applications in antimicrobial, anticancer, and enzyme-inhibitory contexts. This document is intended for researchers, chemists, and drug development professionals, offering a framework for targeted investigation, including detailed experimental protocols and workflows for mechanistic elucidation, grounded in established scientific principles.

The 5-Methylpyridine-3-carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The core structure of a 5-methylpyridine-3-carbohydrazide derivative is composed of three key chemical moieties: a pyridine ring, a methyl group at the 5-position, and a carbohydrazide functional group at the 3-position. Each component contributes to its potential pharmacological profile.

  • The Pyridine Ring: The pyridine nucleus is a quintessential "privileged scaffold" in drug discovery, found in numerous FDA-approved therapeutics.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for binding interactions within enzyme active sites, while the aromatic system allows for π-π stacking interactions.

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is a versatile building block, renowned for its ability to form stable hydrazone derivatives upon condensation with various aldehydes and ketones.[3] The carbohydrazide group itself is an excellent hydrogen bond donor and acceptor, contributing significantly to target affinity and selectivity.[4]

  • Derivatization Potential: The primary amine of the carbohydrazide is a synthetic handle for creating diverse libraries of N-acylhydrazones (Schiff bases), allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize activity against specific biological targets.

Below is a diagram illustrating the core scaffold and its potential for derivatization into hydrazones, which are the subject of many biological investigations.

G cluster_0 Core Scaffold cluster_1 Derivatization Reaction Core 5-Methylpyridine- 3-carbohydrazide Core_img Aldehyde Aromatic Aldehyde (R-CHO) Core_img->Aldehyde + Hydrazone Resulting Hydrazone Derivative (-CONH-N=CH-R) Aldehyde->Hydrazone Condensation (forms Schiff base)

Caption: Derivatization of the core scaffold to form bioactive hydrazones.

Putative Mechanisms of Action

Based on structural homology to known bioactive agents, derivatives of 5-methylpyridine-3-carbohydrazide are predicted to act through several distinct mechanisms.

Antimicrobial Activity: Inhibition of Mycolic Acid Synthesis

The most direct mechanistic hypothesis, particularly for anti-tubercular activity, is drawn from the structure of isoniazid (pyridine-4-carbohydrazide), a cornerstone of tuberculosis treatment.[5]

Causality and Proposed Mechanism: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a critical enzyme in the fatty acid synthase-II (FAS-II) system responsible for synthesizing mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Their disruption leads to cell lysis.

Given the structural similarity, it is highly probable that 5-methylpyridine-3-carbohydrazide derivatives could follow a similar path. Research on the analogous 5-methylpyrazine -2-carbohydrazide scaffold reinforces this, with its mechanism also proposed to involve the inhibition of fatty acid synthetase I (FASI).[6]

G cluster_0 Mycobacterial Cell Prodrug 5-Methylpyridine- 3-carbohydrazide Derivative (Prodrug) KatG KatG Enzyme Prodrug->KatG Enters Cell ActiveDrug Activated Drug (e.g., Acyl Radical) KatG->ActiveDrug Activation InhA InhA (Enzyme) ActiveDrug->InhA Inhibition FASII FAS-II Pathway InhA->FASII MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks FASII->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism for anti-tubercular activity via mycolic acid inhibition.

Anticancer Activity via Enzyme Inhibition

The pyridine and carbohydrazide moieties are prevalent in a wide array of anticancer agents, suggesting multiple potential mechanisms.

Many pyridine-based molecules function as ATP-competitive kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Proposed Mechanism: Derivatives could act as multi-kinase inhibitors by binding to the ATP-binding pocket of key oncogenic kinases such as BRAF or non-receptor tyrosine kinases like SRC.[7] The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, a common feature of approved kinase inhibitors. The hydrazone portion can then extend into other regions of the active site to confer potency and selectivity.

MMPs are enzymes that degrade the extracellular matrix, a process essential for tumor invasion and metastasis. Specific pyridine carboxamide derivatives have been identified as potent and selective MMP-13 inhibitors.[8]

Proposed Mechanism: These derivatives are theorized to act as non-zinc-chelating inhibitors, binding within the S1' specificity pocket of the MMP active site. The carbohydrazide group can form key hydrogen bonds with the enzyme backbone, while the substituted aromatic rings can engage in favorable π-stacking interactions, leading to potent and selective inhibition.

G cluster_0 Cancer Cell Signaling & Invasion cluster_1 Kinase Pathway cluster_2 Metastasis Pathway Kinase Oncogenic Kinase (e.g., BRAF, SRC) Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosSubstrate Phosphorylated Substrate Substrate->PhosSubstrate Phosphorylation Proliferation Cell Proliferation & Survival PhosSubstrate->Proliferation MMP MMP-13 Enzyme ECM Extracellular Matrix (ECM) MMP->ECM Acts on DegradedECM Degraded ECM ECM->DegradedECM Degradation Invasion Tumor Invasion & Metastasis DegradedECM->Invasion Inhibitor 5-Methylpyridine-3- carbohydrazide Derivative Inhibitor->Kinase Inhibits Inhibitor->MMP Inhibits

Caption: Dual putative anticancer mechanisms: kinase and MMP inhibition.

Methodologies for Mechanistic Elucidation

To validate these putative mechanisms, a structured, multi-step experimental approach is required. The following workflow and protocols provide a robust framework for investigation.

General Workflow for Target Identification and Validation

G A 1. Synthesis of Derivative Library B 2. Phenotypic Screening (e.g., Cell Viability, Antimicrobial Zone of Inhibition) A->B C 3. Hit Identification (Potent & Selective Compounds) B->C Analyze Data D 4. Target-Based Assays (Enzyme Inhibition: Kinase, MMP, InhA) C->D Hypothesis Testing E 5. Computational Modeling (Molecular Docking) C->E Predict Binding Mode F 6. Target Engagement Assays (e.g., CETSA, SPR) D->F Confirm Interaction in Cells G 7. Structural Biology (X-ray Co-crystallography) D->G Confirm Binding Mode E->D Guide Assay Design H 8. In Vivo Model Validation (Xenograft, Infection Model) F->H G->H Validate Mechanism

Caption: A logical workflow for elucidating the mechanism of action.

Key Experimental Protocols

The following protocols are foundational for testing the primary hypotheses.

Protocol 1: In Vitro Anti-Mycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

  • Principle: This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis. The redox indicator Alamar Blue turns from blue (oxidized) to pink (reduced) in the presence of viable, respiring cells. Inhibition of growth prevents this color change.

  • Methodology:

    • Prepare a 2-fold serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth. Final volumes should be 100 µL.

    • Add 100 µL of a standardized M. tuberculosis H37Rv inoculum to each well.

    • Include positive (cells only) and negative (broth only) controls, as well as a standard drug control (e.g., isoniazid).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate for 24 hours.

    • Visually inspect or read the absorbance at 570 nm and 600 nm. A blue color indicates inhibition.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 2: In Vitro MMP-13 Inhibition Assay (Fluorogenic)

  • Principle: This assay uses a fluorogenic peptide substrate that is cleaved by active MMP-13, separating a quencher from a fluorophore and producing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a lower signal.

  • Methodology:

    • Activate pro-MMP-13 with APMA (4-aminophenylmercuric acetate) according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).

    • In a 96-well black plate, add 50 µL of diluted compound to each well.

    • Add 25 µL of activated MMP-13 enzyme to the wells. Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of a fluorogenic MMP-13 substrate.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 340/440 nm) at 37°C for 30-60 minutes.

    • Calculate the reaction rate (slope) for each well.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Summary and Structure-Activity Relationships (SAR)

Quantitative data from assays are crucial for understanding how chemical structure relates to biological activity. The table below illustrates how data for analogous compounds can be organized.

Compound ClassDerivative Substitution (R-group)Target/OrganismAssay TypeIC₅₀ / MIC (µM)Reference
5-Methylpyrazine -2-carbohydrazide4-(Dimethylamino)phenylM. tuberculosis H37RvBroth Dilution10-50 µg/mL[6]
Dimethylpyridine -3-carboxamideN-(4-chlorobenzyl)Human MMP-13Enzymatic Assay3-10 µM (on cancer cell lines)[8]
5-Oxopyrrolidine-3-carbohydrazide2-HydroxynaphthalenylBRAF / SRC KinaseMolecular Docking-11.47 kcal/mol (Binding Affinity)[7]
Pyrazine carbohydrazoneUnsubstituted PhenylJack Bean UreaseEnzymatic Assay232.6[9]

Preliminary SAR Insights:

  • Antimicrobial Activity: For pyrazine-carbohydrazide derivatives, electron-donating groups (like -N(CH₃)₂) on the phenyl ring of the hydrazone appear to enhance anti-tubercular activity, while electron-withdrawing groups (like -Cl) may decrease it.[6]

  • Anticancer Activity: The presence of hydroxyl groups on the aromatic ring of hydrazone derivatives often increases cytotoxicity, potentially by forming additional hydrogen bonds in the target's active site.[7]

Conclusion and Future Directions

The 5-methylpyridine-3-carbohydrazide scaffold is a versatile platform for the development of novel therapeutics. Current evidence from analogous structures strongly suggests that its derivatives are likely to function as potent antimicrobial agents by disrupting mycolic acid synthesis and as anticancer agents through the inhibition of key enzymes like protein kinases and matrix metalloproteinases.

Future research should focus on a systematic approach:

  • Synthesis of a Focused Library: Create a diverse library of derivatives with varied electronic and steric properties to perform a thorough SAR analysis.

  • Broad-Spectrum Screening: Test this library against panels of mycobacteria, cancer cell lines, kinases, and proteases to identify potent and selective lead compounds.

  • Structural Elucidation: Pursue co-crystallization of lead compounds with their validated targets to confirm the binding mode and provide a definitive basis for further rational drug design.

By following the integrated workflow of synthesis, screening, and mechanistic validation outlined in this guide, the full therapeutic potential of this promising chemical class can be unlocked.

References

  • Jadhav, V., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Khan, K. M., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • Pak. J. Pharm. Sci. (2013). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • MDPI. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • MDPI. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available at: [Link]

  • DergiPark. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Available at: [Link]

  • ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Available at: [Link]

  • MDPI. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of 5-Methylpyridine-3-carbohydrazide: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 5-Methylpyridine-3-carbohydrazide. This document is intended for r...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 5-Methylpyridine-3-carbohydrazide. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's structural characteristics through spectroscopic methods.

Introduction

5-Methylpyridine-3-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior and potential applications. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, functional groups, and chemical environment of the molecule. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra of 5-Methylpyridine-3-carbohydrazide, supported by data from analogous structures and established spectroscopic principles.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in 5-Methylpyridine-3-carbohydrazide are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering of 5-Methylpyridine-3-carbohydrazide.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 5-Methylpyridine-3-carbohydrazide is predicted to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the hydrazide protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.8 - 9.0Singlet (or narrow doublet)-
H4~8.1 - 8.3Singlet (or narrow multiplet)-
H6~8.5 - 8.7Singlet (or narrow doublet)-
-CH₃ (C7)~2.3 - 2.5Singlet-
-NH- (Hydrazide)~9.5 - 10.5Broad Singlet-
-NH₂ (Hydrazide)~4.5 - 5.5Broad Singlet-

Rationale for Predictions:

  • Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1] H2 and H6, being in the ortho positions relative to the nitrogen, will be the most deshielded.[1] The H4 proton will be at a slightly lower chemical shift. The multiplicities are predicted to be singlets or narrow multiplets due to small or negligible meta and para couplings.

  • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

  • Hydrazide Protons (-NH- and -NH₂): The amide (-NH-) and amine (-NH₂) protons of the hydrazide group are expected to be significantly deshielded and will likely appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding. Their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen atom and the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~148 - 152
C3~135 - 139
C4~138 - 142
C5~130 - 134
C6~145 - 149
-CH₃ (C7)~17 - 20
C=O (C8)~165 - 170

Rationale for Predictions:

  • Pyridine Carbons (C2-C6): The carbons of the pyridine ring will resonate in the aromatic region. C2 and C6, being adjacent to the nitrogen, will be the most deshielded.[2] The chemical shifts of C3, C4, and C5 will be influenced by both the nitrogen and the substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will have a characteristic upfield chemical shift.[3]

  • Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group will appear at a significantly downfield chemical shift, which is typical for amide-like carbonyls.[4]

IR Spectroscopy Analysis

The IR spectrum provides valuable information about the functional groups present in the molecule. The key vibrational modes for 5-Methylpyridine-3-carbohydrazide will be associated with the N-H, C=O, C=N, and C=C bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Frequency Range (cm⁻¹)Description
N-H stretch (Amine)3350 - 3250Two bands, asymmetric and symmetric stretching of the -NH₂ group
N-H stretch (Amide)3250 - 3150Stretching vibration of the -CONH- group
C-H stretch (Aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the pyridine ring
C-H stretch (Aliphatic)3000 - 2850Stretching vibrations of the C-H bonds of the methyl group
C=O stretch (Amide I)1680 - 1640Carbonyl stretching vibration of the hydrazide group.[5]
N-H bend (Amide II)1570 - 1515Bending vibration of the N-H bond in the hydrazide group.[5]
C=N, C=C stretch1600 - 1450Aromatic ring stretching vibrations

Rationale for Predictions:

  • N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations for both the secondary amide (-NH-) and the primary amine (-NH₂) moieties.[6][7]

  • C=O Stretching: A strong absorption band, referred to as the Amide I band, is expected for the carbonyl group of the hydrazide.[8] Its position can be influenced by hydrogen bonding.

  • Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the fingerprint region.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra for a compound like 5-Methylpyridine-3-carbohydrazide.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference to solvent peak proc2->proc3 proc4 Integrate (1H) and pick peaks proc3->proc4

Caption: Workflow for NMR spectral acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Methylpyridine-3-carbohydrazide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).[10]

    • Insert the sample, and lock the field frequency to the deuterium signal of the solvent.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H spectrum and identify the peak positions in both spectra.

IR Spectroscopy (KBr Pellet Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place mixture in a pellet die prep1->prep2 prep3 Press under high pressure to form a transparent pellet prep2->prep3 acq1 Place pellet in the spectrometer's sample holder prep3->acq1 acq2 Acquire background spectrum (air or KBr pellet) acq1->acq2 acq3 Acquire sample spectrum (typically 4000-400 cm-1) acq2->acq3 proc1 Subtract background from sample spectrum acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2

Caption: Workflow for IR spectral acquisition using the KBr pellet method.

Detailed Steps:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 5-Methylpyridine-3-carbohydrazide with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[9]

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum (either of air or a pure KBr pellet).

    • Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum to remove atmospheric and instrumental interferences.

    • Identify and label the major absorption bands.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 5-Methylpyridine-3-carbohydrazide based on fundamental principles and data from analogous compounds. The presented ¹H NMR, ¹³C NMR, and IR data, along with the established experimental protocols, offer a solid foundation for the empirical characterization of this molecule. The accurate interpretation of these spectra is crucial for confirming the identity, purity, and structure of 5-Methylpyridine-3-carbohydrazide in research and development settings.

References

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., Vol.29, No.3, May 2016, pp.811-817. [Link]

  • 5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222 - PubChem. [Link]

  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides - Scholars Research Library. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]

  • ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. [Link]

  • ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]

  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2) - ResearchGate. [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

  • (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - ResearchGate. [Link]

  • 5-methylpyridine-3-carbohydrazide — Chemical Substance Information - NextSDS. [Link]

  • Infrared Spectra of Hydrazides of Aliphatic Acids. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed. [Link]

  • Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC. [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [Link]

  • Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. - SciSpace. [Link]

  • ¹³C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of - ElectronicsAndBooks. [Link]

  • Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry. [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - Rsc.org. [Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts - RSC Publishing. [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯ - RSC Publishing. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes - Oriental Journal of Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to Molecular Docking Studies of 5-Methylpyridine-3-carbohydrazide

Introduction In the landscape of contemporary drug discovery, the hydrazide-hydrazone scaffold has emerged as a cornerstone for developing novel therapeutic agents. These molecules exhibit a remarkable breadth of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, the hydrazide-hydrazone scaffold has emerged as a cornerstone for developing novel therapeutic agents. These molecules exhibit a remarkable breadth of biological activities, including antibacterial, antitubercular, antifungal, and anticancer properties.[1][2] 5-Methylpyridine-3-carbohydrazide, a derivative of nicotinic acid, belongs to this promising class of compounds. Its structural similarity to isoniazid, a first-line antituberculosis drug, suggests its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.[3]

Computational methods, specifically molecular docking, have become indispensable tools in the early stages of drug development.[4] These in silico techniques allow for the rapid prediction of how a small molecule (a ligand) might bind to the active site of a target protein, providing critical insights into its potential mechanism of action and guiding further experimental validation.[5][6] By simulating these molecular interactions, researchers can prioritize lead compounds, optimize their structures for enhanced efficacy, and significantly accelerate the discovery pipeline.[4]

This guide provides a comprehensive, in-depth walkthrough of performing a molecular docking study, using 5-Methylpyridine-3-carbohydrazide as the ligand and the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis as the protein target. InhA is a well-validated target for antitubercular drugs, as its inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][7] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step protocols necessary to conduct a robust molecular docking analysis.

PART 1: Foundational Principles and Pre-Docking Preparation

The success of any molecular docking study is fundamentally dependent on the meticulous preparation of both the protein receptor and the ligand. This initial phase ensures that the computational model accurately reflects the biological system, thereby producing meaningful and reliable results.

The Causality Behind Methodical Preparation

The objective of the preparation phase is to convert raw structural data into a format that is computationally ready. For the protein, this involves correcting structural anomalies in the crystal structure, adding missing atoms (like hydrogens, which are often not resolved in X-ray crystallography), and assigning appropriate atomic charges. For the ligand, it involves generating a valid three-dimensional conformation and defining its rotatable bonds to allow for conformational flexibility during the docking simulation. Neglecting these steps can lead to inaccurate predictions of binding modes and energies.

Protocol 1: Receptor and Ligand Preparation

This protocol outlines the steps for preparing the InhA receptor and the 5-Methylpyridine-3-carbohydrazide ligand for docking using industry-standard tools like UCSF Chimera and AutoDock Tools.

1. Receptor Acquisition and Cleaning:

  • Objective: Obtain a high-quality, high-resolution crystal structure of the target protein.
  • Action: Download the crystal structure of Mycobacterium tuberculosis InhA. A suitable candidate is PDB ID: 2B35, which has a resolution of 2.3 Å.[8][9]
  • Procedure:
  • Navigate to the RCSB Protein Data Bank ([Link]).
  • Search for and download the PDB file for "2B35".
  • Load the PDB file into a molecular visualization program (e.g., UCSF Chimera).[10][11]
  • Remove all non-essential molecules, including water molecules, co-factors (unless they are critical for binding), and any co-crystallized ligands. This is done to create a clean binding site for the new ligand.[1][12]

2. Receptor Preparation for Docking:

  • Objective: Prepare the protein structure for the docking algorithm by adding hydrogens and assigning charges.
  • Action: Use the Dock Prep tool in UCSF Chimera or the protein preparation wizard in AutoDock Tools.[11]
  • Procedure (using AutoDock Tools):
  • Open the cleaned PDB file in AutoDock Tools (ADT).
  • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This adds hydrogens to polar atoms like oxygen and nitrogen, which are crucial for forming hydrogen bonds.[13]
  • Go to Edit -> Charges -> Compute Gasteiger. This calculates and assigns partial charges to each atom, which is necessary for the scoring function to evaluate electrostatic interactions.[1]
  • Save the prepared receptor in the PDBQT file format (.pdbqt). This format includes the atomic coordinates, charge information, and atom types required by AutoDock Vina.[14]

3. Ligand Preparation:

  • Objective: Generate a 3D structure of 5-Methylpyridine-3-carbohydrazide and prepare it for docking.
  • Action: Obtain the ligand structure and convert it to the PDBQT format.
  • Procedure:
  • The 3D structure can be downloaded from a database like PubChem (CID 2823222) or drawn using chemical drawing software like ChemDraw or Marvin Sketch and saved in a common format like SDF or MOL2.
  • Load the ligand file into ADT.
  • The software will automatically detect the root and the number of rotatable bonds (torsions). This is critical for allowing the ligand to flexibly fit into the binding site.
  • Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file for docking.
Pre-Docking Workflow Visualization

The following diagram illustrates the key steps involved in preparing the receptor and ligand for the molecular docking simulation.

Pre_Docking_Workflow cluster_receptor Receptor Preparation (InhA) cluster_ligand Ligand Preparation (5-Methylpyridine-3-carbohydrazide) PDB 1. Download PDB File (e.g., 2B35 from RCSB PDB) Clean 2. Clean Structure (Remove Water, Ions, Ligands) PDB->Clean AddH 3. Add Polar Hydrogens Clean->AddH Charges 4. Assign Gasteiger Charges AddH->Charges SaveReceptor 5. Save as Receptor.pdbqt Charges->SaveReceptor SDF 1. Obtain 3D Structure (e.g., from PubChem) LoadLigand 2. Load Ligand in ADT SDF->LoadLigand Torsions 3. Define Rotatable Bonds LoadLigand->Torsions SaveLigand 4. Save as Ligand.pdbqt Torsions->SaveLigand

Caption: Workflow for preparing the protein receptor and ligand files.

PART 2: The Molecular Docking Simulation

With the prepared receptor and ligand files, the next stage is to perform the docking simulation itself. This section details the configuration and execution of the docking run using AutoDock Vina, a widely used and validated open-source docking program.

The Logic of the Search Algorithm

AutoDock Vina employs a sophisticated search algorithm, the Lamarckian Genetic Algorithm, to explore the conformational, translational, and rotational space of the ligand within a defined binding site.[6] It iteratively generates a population of possible binding poses, evaluates their fitness using a scoring function, and applies genetic operators (mutation, crossover) to evolve towards lower-energy (more favorable) binding modes. The "exhaustiveness" parameter controls the computational effort of this search; a higher value increases the probability of finding the global energy minimum but requires more computational time.

Protocol 2: Executing the AutoDock Vina Simulation

1. Defining the Search Space (Grid Box):

  • Objective: To specify the three-dimensional space within the receptor where Vina will search for binding poses.
  • Action: Define a "grid box" that encompasses the entire active site of InhA.
  • Procedure:
  • In ADT, with the Receptor.pdbqt loaded, go to Grid -> Grid Box.
  • A box will appear in the viewer. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box.
  • The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the active site, which is typically centered around the known binding location of the native substrate or a known inhibitor.[14] For InhA (2B35), this is the NAD binding pocket.
  • Record the center and size coordinates. These will be required for the configuration file.

2. Creating the Configuration File:

  • Objective: To create a text file that provides all the necessary input parameters to AutoDock Vina.
  • Action: Create a new text file (e.g., conf.txt).
  • Procedure:
  • Open a plain text editor.
  • Add the following lines, replacing the file names and coordinates with your own:
receptor = Receptor.pdbqt
ligand = Ligand.pdbqt

3. Running the Docking Simulation: * Objective: To execute the docking calculation from the command line. * Action: Open a terminal or command prompt and run the Vina executable. * Procedure: 1. Navigate to the directory containing your files (Receptor.pdbqt, Ligand.pdbqt, conf.txt, and the Vina executable). 2. Execute the following command:[15] bash ./vina --config conf.txt 3. Vina will begin the docking calculation. Upon completion, it will generate the output files specified in conf.txt: All_Poses_Output.pdbqt (containing the coordinates of the predicted binding poses) and Docking_Log.txt (containing the binding affinity scores).

Docking Simulation Workflow

This diagram outlines the process of setting up and running the molecular docking simulation with AutoDock Vina.

Docking_Simulation_Workflow cluster_setup Simulation Setup cluster_output Output Files InputReceptor Receptor.pdbqt GridBox 1. Define Grid Box (Center & Size Coordinates) InputReceptor->GridBox InputLigand Ligand.pdbqt ConfigFile 2. Create Configuration File (conf.txt) InputLigand->ConfigFile GridBox->ConfigFile RunVina 3. Execute Vina (./vina --config conf.txt) ConfigFile->RunVina OutputPoses Poses Output (All_Poses_Output.pdbqt) RunVina->OutputPoses OutputLog Log File (Docking_Log.txt) RunVina->OutputLog

Caption: The core workflow for executing a molecular docking simulation.

PART 3: Post-Docking Analysis and Scientific Interpretation

Validating the Output: Beyond the Score

A low binding energy score is a strong indicator of a potentially favorable interaction, but it is not the sole determinant of a successful docking result.[5] A scientifically rigorous analysis involves visually inspecting the top-ranked poses to ensure they are sterically and chemically plausible. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic contacts) must be examined. A good binding pose is one that not only has a favorable energy score but also forms key interactions with residues known to be important for the protein's function.

Protocol 3: Analysis of Docking Results

1. Interpreting the Binding Affinity: * Objective: To rank the predicted binding poses based on their calculated binding affinity. * Action: Examine the Docking_Log.txt file. * Procedure: 1. Open the Docking_Log.txt file. It will contain a table listing the different binding modes (poses). 2. The "affinity (kcal/mol)" column represents the binding energy. More negative values indicate stronger, more favorable binding.[3][16] 3. The pose with the lowest binding energy is considered the top-ranked or most probable binding mode.

2. Visualizing Binding Poses: * Objective: To visually inspect the interaction between the ligand and the protein. * Action: Use molecular visualization software like PyMOL or Discovery Studio Visualizer.[17] * Procedure: 1. Open the Receptor.pdbqt file in the visualization software. 2. Open the All_Poses_Output.pdbqt file. This will overlay the predicted ligand poses onto the protein structure. 3. Focus on the top-ranked pose (the one with the lowest binding energy). 4. Display the protein's active site residues around the ligand. 5. Use the software's tools to identify and display potential interactions, such as hydrogen bonds (typically shown as dashed lines).

3. Analyzing Key Molecular Interactions: * Objective: To identify the specific amino acid residues involved in binding and the types of interactions formed. * Action: Analyze the visualized complex. * Procedure: 1. Hydrogen Bonds: Identify donor and acceptor atoms between the ligand (e.g., the hydrazide group's N-H and C=O) and protein residues (e.g., the backbone or side chains of serine, threonine, tyrosine). 2. Hydrophobic Interactions: Look for contacts between nonpolar parts of the ligand (e.g., the methyl-pyridine ring) and hydrophobic residues in the active site (e.g., leucine, isoleucine, phenylalanine). 3. Pi-Stacking: Check for potential pi-pi or cation-pi interactions between the aromatic pyridine ring of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical results from the docking of 5-Methylpyridine-3-carbohydrazide into the active site of InhA.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-7.80.00TYR158 (H-bond), PHE149 (Pi-stacking), ILE215
2-7.51.21TYR158 (H-bond), GLY96 (H-bond)
3-7.11.89PHE149 (Pi-stacking), MET199
4-6.92.45ILE215, PRO193

Note: This data is for illustrative purposes only.

Visualization of Molecular Interactions

This diagram represents the key interactions between the ligand and the active site residues of the protein, as identified during the post-docking analysis.

Molecular_Interactions cluster_protein InhA Active Site TYR158 TYR158 PHE149 PHE149 ILE215 ILE215 GLY96 GLY96 Ligand 5-Methylpyridine- 3-carbohydrazide Ligand->TYR158 Hydrogen Bond Ligand->PHE149 Pi-Pi Stacking Ligand->ILE215 Hydrophobic Interaction Ligand->GLY96 Hydrogen Bond

Caption: Key molecular interactions between the ligand and protein active site.

Conclusion

This guide has provided a comprehensive framework for conducting a molecular docking study of 5-Methylpyridine-3-carbohydrazide with the antitubercular target InhA. By following these detailed protocols—from the foundational preparation of molecular structures to the execution of the docking simulation and the critical analysis of its results—researchers can generate robust hypotheses about the compound's mechanism of action. The insights gained from such in silico studies are invaluable for guiding subsequent stages of drug development, including lead optimization and in vitro biological assays. Molecular docking, when applied with scientific rigor and a clear understanding of its principles, serves as a powerful and efficient engine for modern therapeutic discovery.

References

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial. University of Alberta. [Link]

  • Omixium. (2023, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]

  • El Mouns, B-D. (2023, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • AutoDock Vina Development Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved March 17, 2026, from [Link]

  • CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. [Link]

  • Galaxy Training Network. (2019, October 19). Protein-ligand docking. [Link]

  • National Center for Biotechnology Information. (2005, September 19). 2B35: Crystal structure of Mycobacterium tuberculosis enoyl reductase (InhA) inhibited by triclosan. [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]

  • Chollet, A., et al. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. RCSB PDB. [Link]

  • Pojer, F., et al. (2012). Mycobacterium tuberculosis InhA-D148G mutant in complex with NADH. RCSB PDB. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]

  • Sullivan, T.J., et al. (2006). Crystal structure of Mycobacterium tuberculosis enoyl reductase (InhA) inhibited by triclosan. RCSB PDB. [Link]

  • Seeliger, D., & de Groot, B. L. (2018). Binding Affinity via Docking: Fact and Fiction. Journal of Computer-Aided Molecular Design, 32(9), 965-972. [Link]

  • Bioinformatics Review. (2023, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. [Link]

  • Biology Insights. (2023, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills [Video]. YouTube. [Link]

  • Azad, I. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. [Link]

  • Raschka, S. (2014, June 26). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. [Link]

  • ResearchGate. (n.d.). A. Crystal Structure of InhA (PDB ID: 6SQ7) with cofactor Nicotinamide...[Link]

  • Bioinformatics online. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]

  • ACS Publications. (2023, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. [Link]

  • Dr. G. S. G. A. (2024, January 8). Tutorial 8: Molecular Docking using Autodock Vina [Video]. YouTube. [Link]

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Exploratory

5-Methylpyridine-3-carbohydrazide safety data sheet (SDS) and handling

An In-Depth Technical Guide to the Safe Handling of 5-Methylpyridine-3-carbohydrazide Authored by a Senior Application Scientist This guide provides a comprehensive overview of the safety protocols and handling procedure...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-Methylpyridine-3-carbohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Methylpyridine-3-carbohydrazide, a heterocyclic compound utilized in chemical synthesis and drug development. Given its structural features, specifically the hydrazide moiety, this compound requires careful management in a laboratory setting. This document is intended for researchers, chemists, and technical personnel who handle this substance, providing the necessary information to mitigate risks and ensure a safe working environment.

Section 1: Chemical Identification and Physicochemical Properties

5-Methylpyridine-3-carbohydrazide is a pyridine derivative with a carbohydrazide functional group. Understanding its fundamental properties is the first step in safe handling.

Synonyms: 5-methylnicotinohydrazide[1] CAS Number: 808127-97-1[1][2][3] EC Number: 103-822-9[1][2]

The following table summarizes the key physicochemical properties of 5-Methylpyridine-3-carbohydrazide. These properties are essential for assessing its behavior under various laboratory conditions, from storage to reaction quenching.

PropertyValueSource
Molecular Formula C₇H₉N₃O[1][2][3]
Molecular Weight 151.17 g/mol [1][3]
Appearance Light yellow crystalline powder
XLogP3 -0.3[1]

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with 5-Methylpyridine-3-carbohydrazide stem from its GHS classification, which indicates acute toxicity, as well as skin and eye irritation.[1][2] The hydrazide functional group is of particular concern, as the broader class of hydrazine compounds is known for its potential systemic toxicity and carcinogenicity.[4][5][6]

GHS Classification

The Globally Harmonized System (GHS) classification provides a clear and standardized assessment of the compound's intrinsic hazards.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

GHS Pictogram: GHS07 (Exclamation Mark)[2]

Toxicological Insights

The "harmful" classification across oral, dermal, and inhalation routes signifies that exposure can lead to significant, non-lethal toxic effects. The hydrazide moiety is a structural alert. Hydrazines as a class are known to be readily absorbed through the skin and can cause damage to the liver, kidneys, and central nervous system.[4][5] Furthermore, the International Agency for Research on Cancer (IARC) has determined that hydrazine is possibly carcinogenic to humans.[4] While specific carcinogenicity data for 5-Methylpyridine-3-carbohydrazide is not available, a precautionary approach is warranted, treating it as a potential carcinogen.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 5-Methylpyridine-3-carbohydrazide, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the compound's hazards: skin absorption, irritation, and inhalation toxicity.

  • Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough time data, it is recommended to double-glove if handling the material for extended periods and to change gloves immediately upon contamination.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should also be worn when there is a risk of splashing or dust generation.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemically resistant apron or coveralls should be considered. Ensure open cuts or abraded skin are not exposed.

  • Respiratory Protection: If work outside a fume hood is unavoidable (a situation that should be strictly risk-assessed and minimized), a properly fitted respirator with an appropriate particulate filter is necessary.

The following diagram illustrates the logical workflow for selecting and using appropriate PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Use cluster_post Post-Handling Start Task: Handle 5-Methylpyridine-3-carbohydrazide Hazards Identify Hazards: - Acute Toxicity (All Routes) - Skin/Eye Irritation - Respiratory Irritation Start->Hazards Consult SDS/Data EngControls Work in Fume Hood? Hazards->EngControls PPE_Standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat EngControls->PPE_Standard Yes PPE_Enhanced Enhanced PPE: - Double Gloves - Face Shield - Respirator (if required) EngControls->PPE_Enhanced No (Risk Assessed) PerformTask Perform Task PPE_Standard->PerformTask PPE_Enhanced->PerformTask Decontaminate Decontaminate Work Area PerformTask->Decontaminate Dispose Dispose of PPE & Waste Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Personal Protective Equipment (PPE) Decision Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent exposure and maintain compound integrity.

Handling
  • Precautionary Mindset: Treat 5-Methylpyridine-3-carbohydrazide with the respect due to a compound that is harmful by all routes of exposure. Avoid all personal contact.[8]

  • Weighing and Transfer: Conduct all transfers of solid material in a fume hood to contain dust. Use tools like spatulas and weighing paper carefully to minimize aerosolization.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean.

  • Tare Balance: Place a suitable weighing vessel (e.g., weigh boat or glass vial) on the analytical balance inside the fume hood and tare it.

  • Aliquot Compound: Using a clean spatula, carefully transfer the desired amount of 5-Methylpyridine-3-carbohydrazide from the stock bottle to the tared vessel. Keep the stock bottle opening away from your breathing zone. Close the stock bottle immediately after use.

  • Record Mass: Record the exact mass of the compound.

  • Dissolution: Place a stir bar in a clean, labeled flask containing the desired volume of solvent.

  • Transfer Solid: Carefully add the weighed solid to the flask with the solvent. A powder funnel can be used to prevent the solid from adhering to the flask neck.

  • Rinse: If using a weighing boat, rinse it with a small amount of the solvent and add the rinse to the flask to ensure a quantitative transfer.

  • Mixing: Place the flask on a stir plate and stir until the solid is fully dissolved. Keep the flask capped or covered to prevent solvent evaporation and aerosol escape.

Storage
  • Container: Keep the compound in its original, tightly sealed container.[7][8]

  • Location: Store in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Store away from strong oxidizing agents.[9] While specific reactivity data is limited, hydrazides can react vigorously with oxidizers.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is crucial.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do. If eye irritation persists, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Call a poison control center or physician immediately.

Spill Response
  • Minor Spill (Solid): In a fume hood, carefully sweep up the spilled solid using dry methods to avoid generating dust.[7][8] Place the material into a labeled, sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the area and prevent entry. Alert emergency personnel.[8] Wear appropriate PPE, including respiratory protection, before attempting cleanup.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical powder, carbon dioxide, or water spray.[7]

  • Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.[6][12] Firefighters should wear self-contained breathing apparatus (SCBA).

Section 6: Waste Disposal

All waste containing 5-Methylpyridine-3-carbohydrazide must be treated as hazardous.

  • Containers: Collect all waste material (excess solid, contaminated PPE, and cleaning materials) in a clearly labeled, sealed hazardous waste container.[8]

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in general trash.[7]

By understanding the inherent hazards and diligently applying these control measures, researchers can work safely with 5-Methylpyridine-3-carbohydrazide, enabling its use in scientific advancement while prioritizing personal and environmental safety.

References

  • PubChem. 5-Methylpyridine-3-carbohydrazide. National Center for Biotechnology Information. [Link]

  • NextSDS. 5-methylpyridine-3-carbohydrazide — Chemical Substance Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Hydrazines. Centers for Disease Control and Prevention. [Link]

  • Chemwatch. GHS SDS in English (European) 35944-3. [Link]

  • American Chemical Society Publications. How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Methylpyridine-2-carbonitrile. [Link]

  • PubChemLite. 5-methylpyridine-3-carbohydrazide (C7H9N3O). [Link]

  • Appretech Scientific Limited. 5-Methylpyridine-3-carbohydrazide. [Link]

  • VisualDx. Hydrazine poisoning. [Link]

  • Redox. Safety Data Sheet Carbohydrazide. [Link]

  • PubChem. 2-Hydrazinyl-5-Methylpyridine. National Center for Biotechnology Information. [Link]

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Foundational

Crystal Structure Analysis of 5-Methylpyridine-3-carbohydrazide: A Technical Whitepaper

Executive Summary & Medicinal Chemistry Context In modern drug development, the precise spatial arrangement of functional groups dictates a molecule's pharmacodynamic profile. 5-Methylpyridine-3-carbohydrazide (also know...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

In modern drug development, the precise spatial arrangement of functional groups dictates a molecule's pharmacodynamic profile. 5-Methylpyridine-3-carbohydrazide (also known as 5-methylnicotinohydrazide) is a critical synthetic intermediate, most notably utilized in the development of triazole-based APJ receptor agonists for cardiovascular therapies[1].

As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as a structural confirmation, but as a predictive tool. Understanding its solid-state behavior—specifically how the 5-methyl group alters the hydrogen-bonding network compared to its parent compound, nicotinohydrazide—provides vital insights into its solubility, polymorph stability, and reactivity during subsequent cyclization into active pharmaceutical ingredients (APIs).

Structural Fundamentals & The "5-Methyl Effect"

To understand the crystal structure of 5-methylpyridine-3-carbohydrazide, we must establish causality by comparing it to the empirically established baseline of nicotinohydrazide[2][3].

In the parent nicotinohydrazide, the C=O bond is oriented cis with respect to the Cipso–C–N fragment of the pyridine ring, and the molecule exhibits a dihedral angle of approximately 34.0° between the pyridine ring and the hydrazide plane[3]. The introduction of the 5-methyl group fundamentally alters this baseline through two mechanisms:

  • Steric Hindrance: The bulky methyl group disrupts the highly symmetrical orthorhombic packing seen in nicotinohydrazide, forcing a larger dihedral twist (predicted 38°–42°) to minimize intermolecular van der Waals clashes.

  • Inductive (+I) Effects: The methyl group donates electron density into the pyridine ring. This increases the basicity of the pyridyl nitrogen, strengthening its capacity as a hydrogen-bond acceptor and altering the 3D supramolecular framework.

H_Bonding_Logic M1 Molecule A (Hydrazide Donor) M2 Molecule B (Carbonyl Acceptor) M1->M2 N-H···O (Three-center) M3 Molecule C (Pyridyl Acceptor) M1->M3 N-H···N (Intermolecular) R1 R2,2(10) Motif (Dimerization) M2->R1 Forms R2 Extended Network (3D Framework) M3->R2 Forms Me 5-Methyl Group (Steric Barrier) Me->R2 Restricts propagation channel

Fig 1: Logic diagram of the hydrogen-bonding network disrupted by the 5-methyl steric barrier.

Self-Validating Crystallization & X-Ray Diffraction Protocol

To obtain high-quality single crystals of 5-methylpyridine-3-carbohydrazide, the crystallization protocol must be a self-validating system, ensuring that any amorphous precipitation or solvent occlusion is immediately detected and corrected.

Step-by-Step Methodology

Step 1: Dual-Solvent Dissolution Dissolve 1.0 mmol of 5-methylpyridine-3-carbohydrazide (purity >98% via LC-MS) in 50 mL of a Benzene/Ethanol (8:1 v/v) mixture under gentle reflux.

  • Causality: The 8:1 ratio leverages benzene to solubilize the hydrophobic 5-methylpyridine ring, while the trace ethanol acts as a hydrogen-bond disruptor. This prevents premature amorphous precipitation of the polar hydrazide moiety[3].

Step 2: Controlled Supersaturation Transfer the solution to a vibration-free environment at 293 K. Allow slow evaporation over 72–96 hours.

Step 3: In-Situ Raman Validation (Quality Control) Before harvesting, analyze the mother liquor and nascent crystals using a portable Raman spectrometer. A sharp peak at ~1650 cm⁻¹ (Amide I band) confirms the integrity of the hydrazide moiety. If a broad amorphous halo is detected, the system validates a "Fail" state, prompting immediate recrystallization.

Step 4: Cryogenic Mounting Select a colorless, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations. This is absolutely critical for accurately resolving the positions of the highly mobile hydrazide hydrogen atoms, enabling precise mapping of the N-H···O and N-H···N networks.

Step 5: Data Collection & Refinement Collect data using Mo Kα radiation (λ = 0.71073 Å). Integrate frames using SAINT and apply multi-scan absorption corrections via SADABS. Solve the structure using SHELXT and refine with SHELXL.

  • Self-Validation: The refinement is self-validating through the analysis of residual electron density (Δρ). A successful model must yield a maximum residual peak of < 0.5 e/ų, located exclusively within covalent bonds, confirming no solvent molecules have been overlooked.

SCXRD_Workflow N1 Synthesis & Purity Check (LC-MS > 98%) N2 Dual-Solvent Crystallization (Benzene/EtOH 8:1) N1->N2 Supersaturation N3 In-situ Raman Validation (Amide I ~1650 cm⁻¹) N2->N3 QC Check N4 Crystal Selection & Mounting (Paratone-N Oil, 100K) N3->N4 Pass N5 X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) N4->N5 Cryocooling N6 Data Reduction (SAINT/SADABS) N5->N6 Raw Frames N7 Structure Refinement (SHELXT / SHELXL) N6->N7 hkl Data N8 Self-Validation QC (R1 < 0.05, Δρ < 0.5 e/ų) N7->N8 Model N8->N2 Fail (Recrystallize)

Fig 2: Self-validating workflow for single-crystal X-ray diffraction and structure refinement.

Quantitative Crystallographic Projections

Based on the established crystallographic behavior of pyridine-carbohydrazide derivatives[2][3], the following table summarizes the quantitative structural parameters of 5-methylpyridine-3-carbohydrazide, contrasting them against the baseline to highlight the mechanistic impact of the methyl substitution.

Crystallographic ParameterNicotinohydrazide (Empirical Baseline)5-Methylpyridine-3-carbohydrazide (Extrapolated Target)Mechanistic Rationale
Space Group Orthorhombic, P2₁2₁2₁Monoclinic, P2₁/cThe asymmetric steric bulk of the 5-methyl group disrupts highly symmetrical orthorhombic packing, favoring a lower-symmetry monoclinic cell.
Dihedral Angle (Pyridine to Hydrazide) 34.0(2)°38.0° – 42.0°Increased steric repulsion between the methyl group and adjacent molecules forces a larger out-of-plane twist to minimize van der Waals clashes.
C=O Bond Orientation cis to Cipso-C-Ncis to Cipso-C-NThe cis conformation is thermodynamically conserved due to stabilizing intramolecular dipole-dipole alignments.
Primary H-Bond Motif R²₂(10) and R⁶₆(30)R²₂(10) maintained; R⁶₆(30) modifiedThe 5-methyl group acts as a hydrophobic barrier, truncating the extended R⁶₆(30) macrocyclic network into smaller, localized chains.
Pyridyl N Basicity BaselineIncreasedThe electron-donating inductive (+I) effect of the methyl group increases electron density on the pyridyl nitrogen, strengthening its role as an H-bond acceptor.

Conclusion

The crystal structure analysis of 5-methylpyridine-3-carbohydrazide reveals a delicate balance between steric hindrance and electronic induction. By utilizing a self-validating crystallization and refinement protocol, researchers can accurately map the three-dimensional hydrogen-bonding framework. Understanding these solid-state properties is paramount for drug development professionals utilizing this compound as a precursor, as the altered basicity and packing motifs directly influence the kinetics of downstream cyclization reactions in the synthesis of APJ receptor agonists.

Sources

Exploratory

Pharmacokinetic Profiling of 5-Methylpyridine-3-carbohydrazide Compounds: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 5-Methylpyridine-3-carbohydrazide compounds. Recognizing the nascent stage of research for this specific ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 5-Methylpyridine-3-carbohydrazide compounds. Recognizing the nascent stage of research for this specific chemical series, this document establishes a predictive and actionable strategy by leveraging extensive data from the structurally analogous and well-characterized drug, isoniazid. We will explore the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Methylpyridine-3-carbohydrazide derivatives and present a detailed roadmap of essential in vitro and in vivo studies. This guide is intended for researchers, scientists, and drug development professionals to enable a robust and efficient characterization of this promising compound class, thereby accelerating their journey from discovery to clinical candidacy.

Introduction: The Significance of Early Pharmacokinetic Profiling

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with a significant portion of failures in later stages attributed to suboptimal pharmacokinetic properties.[1][2] Early and comprehensive ADME characterization is therefore not just a regulatory requirement but a critical step in de-risking a project and making informed decisions.[2][3] For the 5-Methylpyridine-3-carbohydrazide class of compounds, a proactive and well-structured PK profiling strategy is paramount to unlocking their therapeutic potential.

This guide will provide both the "what" and the "why" behind a robust pharmacokinetic evaluation. By understanding the anticipated ADME profile based on a close structural analog, isoniazid, and by implementing the detailed experimental protocols herein, researchers can efficiently identify compounds with favorable drug-like properties.

Predictive Pharmacokinetic Profile: Leveraging Isoniazid as a Surrogate

Given the structural similarity between 5-Methylpyridine-3-carbohydrazide and the widely-used antitubercular drug isoniazid (pyridine-4-carbohydrazide), we can extrapolate a foundational pharmacokinetic profile.[4] This predictive approach allows for the design of more targeted and efficient experimental investigations.

Absorption

Isoniazid is known for its rapid absorption from the gastrointestinal tract, reaching peak plasma concentrations within 1-2 hours after oral administration.[5] We can anticipate that 5-Methylpyridine-3-carbohydrazide compounds will also exhibit good oral absorption. However, the methyl substitution on the pyridine ring may slightly increase lipophilicity, potentially enhancing membrane permeability.

Distribution

Isoniazid distributes widely throughout the body, including into the cerebrospinal fluid, with an apparent volume of distribution of approximately 0.6 L/kg. It is expected that 5-Methylpyridine-3-carbohydrazide compounds will also have extensive tissue distribution. Plasma protein binding is a key parameter to determine, as it influences the unbound fraction of the drug available to exert its pharmacological effect.

Metabolism: The Central Role of N-Acetylation

The metabolism of isoniazid is a classic example of pharmacogenetic variability, primarily driven by the N-acetyltransferase 2 (NAT2) enzyme.[5][6][7] This enzyme catalyzes the acetylation of the hydrazide moiety to form N-acetylisoniazid. Individuals are phenotypically classified as "slow" or "fast" acetylators, which significantly impacts the drug's half-life and potential for toxicity.[5][6]

It is highly probable that 5-Methylpyridine-3-carbohydrazide compounds will also be substrates for NAT2. Therefore, a critical aspect of their PK profiling will be to determine their acetylation rate and the influence of NAT2 genotype. Other potential metabolic pathways include hydrolysis of the hydrazide bond.

Excretion

A significant portion of an isoniazid dose (50-70%) is excreted in the urine within 24 hours, primarily as metabolites.[5] A similar excretion profile is anticipated for 5-Methylpyridine-3-carbohydrazide compounds, with renal clearance of both the parent compound and its metabolites being the major route of elimination.

In Vitro Pharmacokinetic Profiling: A Step-by-Step Guide

A tiered approach to in vitro ADME testing allows for the early and cost-effective screening of multiple compounds, ensuring that only the most promising candidates advance to more resource-intensive in vivo studies.[1][8]

Workflow for In Vitro ADME Screening

in_vitro_workflow Compound 5-Methylpyridine-3-carbohydrazide Compound Library Solubility Aqueous Solubility (Kinetic & Thermodynamic) Compound->Solubility Permeability Caco-2 Permeability (A-B, B-A) Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolic_Stability->PPB CYP_Inhibition CYP450 Inhibition (Major Isoforms) PPB->CYP_Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Decision Go/No-Go Decision Metabolite_ID->Decision

Caption: Tiered workflow for in vitro ADME profiling.

Experimental Protocols
  • Rationale: Poor solubility can lead to low oral bioavailability and formulation challenges.

  • Protocol (Kinetic Solubility):

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Add a small volume of the stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) and shake for 1-2 hours.

    • Filter the solution to remove any precipitate.

    • Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS).

  • Rationale: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.

  • Protocol:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and measure its appearance on the apical side.

    • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

  • Rationale: High metabolic instability can lead to rapid clearance and low in vivo exposure.

  • Protocol (Liver Microsomes):

    • Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Rationale: Only the unbound drug is free to interact with its target and be cleared.

  • Protocol (Rapid Equilibrium Dialysis):

    • Use a RED (Rapid Equilibrium Dialysis) device with a semi-permeable membrane that allows the passage of small molecules but not proteins.

    • Add plasma containing the test compound to one chamber and buffer to the other.

    • Incubate until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the test compound in both chambers.

    • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Studies: Design and Execution

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile in a whole organism.[9][10]

Overall In Vivo PK Study Design

in_vivo_pk_study Dose_Selection Dose Range Finding (MTD establishment) IV_Dosing Intravenous (IV) Dosing (Single Dose) Dose_Selection->IV_Dosing PO_Dosing Oral (PO) Dosing (Single Dose) Dose_Selection->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Analysis Bioanalytical Method (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental) Plasma_Analysis->PK_Analysis Bioavailability Calculate Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study.

Key Considerations for In Vivo Studies
  • Animal Model: Rodents (mice or rats) are typically used for initial PK studies.[9]

  • Dosing: Both intravenous (IV) and oral (PO) routes of administration should be investigated to determine absolute bioavailability.[11]

  • Blood Sampling: A sparse or serial sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

  • Bioanalytical Method Validation: A robust and validated LC-MS/MS method is crucial for the accurate quantification of the test compound in plasma.[12][13]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicator of the rate and extent of absorption
Tmax Time to reach CmaxIndicator of the rate of absorption
AUC Area under the plasma concentration-time curveMeasure of total drug exposure
Elimination half-lifeTime taken for the plasma concentration to decrease by half
CL ClearanceVolume of plasma cleared of the drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes
F% BioavailabilityFraction of the oral dose that reaches systemic circulation

Conclusion and Future Directions

The successful development of 5-Methylpyridine-3-carbohydrazide compounds as therapeutic agents is contingent on a thorough understanding of their pharmacokinetic properties. This guide provides a scientifically grounded framework for the systematic evaluation of this compound class. By leveraging the knowledge of the closely related drug isoniazid and implementing the detailed in vitro and in vivo protocols, researchers can efficiently identify and optimize candidates with desirable drug-like properties. Future work should focus on establishing a clear correlation between in vitro data and in vivo outcomes for this specific chemical series, which will further refine the predictive models and accelerate the drug discovery process.

References

  • Dr.Oracle. (2025, March 6). What are the pharmacokinetics of Isoniazid (INH)?
  • PharmGKB. (n.d.). PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). PMC - NIH.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • PubMed. (2020, July 15).
  • PubMed. (n.d.). Clinical pharmacokinetics of isoniazid.
  • Blog. (2025, September 15).
  • ASM Journals. (2016, September 23). A Physiologically Based Pharmacokinetic Model of Isoniazid and Its Application in Individualizing Tuberculosis Chemotherapy.
  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery.
  • Eurofins Discovery. (n.d.).
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • MuriGenics. (n.d.). Pk/bio-distribution.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • N/A. (2025, October 24).
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PubChem. (n.d.). 5-Methylpyridine-3-carbohydrazide.
  • CMJ Publishers. (2025, April 29).
  • N/A. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • NextSDS. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - NIH. (2020, July 14). Novel isoniazid derivative as promising antituberculosis agent.
  • IJSDR. (2019, February 15). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity.
  • PubMed. (2016, May 15). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones.
  • Appretech Scientific Limited. (n.d.). 5-Methylpyridine-3-carbohydrazide.
  • CMJ Publishers. (2025, March 31).
  • MDPI. (2025, September 11).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice.
  • Benchchem. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing 5-Methylpyridine-3-carbohydrazide Schiff Bases

Executive Summary Pyridine-based Schiff bases are highly valued in medicinal chemistry and materials science for their versatile applications as bioactive ligands, antimicrobial agents, and chemosensors[1]. Specifically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-based Schiff bases are highly valued in medicinal chemistry and materials science for their versatile applications as bioactive ligands, antimicrobial agents, and chemosensors[1]. Specifically, derivatives of 5-Methylpyridine-3-carbohydrazide (CAS: 808127-97-1) offer a unique structural scaffold. The presence of the pyridine nitrogen allows for transition metal coordination, while the 5-methyl substitution provides steric and lipophilic tuning that can enhance cellular permeability.

This application note provides a comprehensive, self-validating protocol for the synthesis of Schiff bases derived from 5-methylpyridine-3-carbohydrazide and aromatic aldehydes. Rather than merely listing steps, this guide elucidates the thermodynamic and kinetic rationales behind solvent selection, catalysis, and purification, ensuring reproducible and high-yield synthesis.

Physicochemical Profiling & Safety Grounding

Before initiating synthesis, it is critical to understand the physicochemical properties and safety profile of the primary precursor. 5-Methylpyridine-3-carbohydrazide is a reactive nucleophile due to its terminal primary amine (-NH₂).

Table 1: Physicochemical Properties of 5-Methylpyridine-3-carbohydrazide [2]
PropertyValueStructural / Experimental Implication
CAS Number 808127-97-1Standard identifier for reagent procurement.
Molecular Formula C₇H₉N₃ODefines stoichiometric calculations.
Molecular Weight 151.17 g/mol 1.0 mmol = 151.17 mg.
Computed XLogP3 -0.3Highly polar; requires polar protic solvents for dissolution.
Topological Polar Surface Area 68 ŲExcellent hydrogen-bonding capacity.

Safety & Handling: According to standardized hazard classifications, this compound triggers several warnings: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2]. All procedures must be conducted in a chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Mechanistic Rationale: The Causality of Condensation

The synthesis of a Schiff base (azomethine linkage, -CH=N-) from a carbohydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction. Understanding the mechanism is vital for troubleshooting low yields.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

  • Intermediate Formation: A tetrahedral carbinolamine intermediate is formed.

  • Acid-Catalyzed Dehydration: The hydroxyl group (-OH) on the carbinolamine is a poor leaving group. The addition of glacial acetic acid acts as a Brønsted acid catalyst, protonating the -OH to form -OH₂⁺. Water is then eliminated, driving the formation of the stable carbon-nitrogen double bond [3].

Mechanism NucAttack Nucleophilic Attack (Hydrazide NH2 -> Carbonyl) Intermediate Carbinolamine Intermediate NucAttack->Intermediate Protonation Acid-Catalyzed Protonation of -OH Intermediate->Protonation Dehydration Dehydration (-H2O) Azomethine Formation Protonation->Dehydration -H2O BioTarget Bioactive Ligand (Metal Chelation / ROS Scavenging) Dehydration->BioTarget Structural Maturation

Caption: Mechanistic pathway of azomethine bond formation and downstream biological application.

Table 2: Reaction Optimization Matrix
ParameterSub-optimal ConditionOptimal ConditionMechanistic Rationale
Solvent Aqueous Ethanol (95%)Absolute Ethanol (99.9%) Water is a byproduct. Minimizing initial water pushes equilibrium forward (Le Chatelier's Principle) [4].
Catalyst NoneGlacial Acetic Acid (Catalytic) Protonates carbinolamine -OH, lowering the activation energy for dehydration.
Temperature Room TemperatureReflux (~78°C) Provides the necessary thermal energy to overcome the dehydration activation barrier.
Time 1-2 hours4-6 hours Ensures complete stoichiometric conversion of the sterically hindered intermediates.

Experimental Protocol

This methodology is designed to be a self-validating system. By strictly controlling the reaction environment, the precipitation of the product serves as the first visual confirmation of success.

Materials Required:
  • 5-Methylpyridine-3-carbohydrazide (1.0 equivalent)

  • Substituted aromatic benzaldehyde (1.0 equivalent)

  • Absolute ethanol (anhydrous)

  • Glacial acetic acid

  • Ice-cold distilled water

Step-by-Step Workflow:
  • Reagent Preparation: In a clean, oven-dried 100 mL round-bottom flask, add 1.0 mmol of 5-methylpyridine-3-carbohydrazide and 1.0 mmol of the chosen substituted aromatic benzaldehyde. Note: Exact equimolar ratios prevent the need for complex chromatographic separation later.

  • Solvation: Suspend the mixture in 20-30 mL of absolute ethanol. Stir gently at room temperature for 5 minutes.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the suspension. The slight drop in pH catalyzes the upcoming dehydration step.

  • Condensation (Reflux): Attach a reflux condenser and heat the mixture to 78°C using an oil bath or heating mantle. Maintain reflux under continuous magnetic stirring for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Ethanol (2:3 v/v) mobile phase [4].

  • Precipitation: Once TLC confirms the disappearance of the starting materials, remove the flask from heat and allow it to cool to room temperature. Pour the concentrated reaction mixture slowly into 50 mL of crushed ice/cold water while stirring vigorously. The Schiff base will precipitate as a solid.

  • Isolation & Purification: Filter the precipitate under a vacuum using a Büchner funnel. Wash the solid cake with cold distilled water to remove unreacted acid, followed by a small volume of cold ethanol. Recrystallize the crude product from hot absolute ethanol to yield the pure Schiff base.

Workflow Start 1. Reagent Preparation Equimolar Hydrazide + Aldehyde Solvent 2. Solvation Dissolve in Absolute Ethanol Start->Solvent Catalyst 3. Catalysis Add Glacial Acetic Acid Solvent->Catalyst Reflux 4. Condensation Reflux at 78°C (4-6 hrs) Catalyst->Reflux Promotes Dehydration Precipitation 5. Precipitation Pour into Ice-Cold Water Reflux->Precipitation Shift Equilibrium Purification 6. Isolation Filter & Recrystallize Precipitation->Purification Yield Pure Schiff Base

Caption: Experimental workflow for synthesizing 5-Methylpyridine-3-carbohydrazide Schiff bases.

Analytical Validation

A protocol is only as reliable as its analytical verification. To confirm the structural integrity of the synthesized 5-methylpyridine-3-carbohydrazide Schiff base, perform the following spectral analyses:

  • FT-IR Spectroscopy: Look for the disappearance of the primary amine (-NH₂) stretching bands (typically around 3300–3400 cm⁻¹) of the starting hydrazide, and the aldehyde carbonyl stretch (~1700 cm⁻¹). Successful synthesis is marked by the appearance of a strong, sharp absorption band at 1580–1620 cm⁻¹ , corresponding to the azomethine (-C=N-) stretch [4].

  • ¹H-NMR Spectroscopy (in DMSO-d₆): The defining hallmark of a successful Schiff base condensation is the appearance of a highly deshielded singlet integrating to 1H at δ 8.50–8.90 ppm , representing the azomethine proton (-CH=N-) [5]. The secondary amine proton (-NH-) of the hydrazide typically appears as a broad singlet further downfield (> 9.5 ppm) due to intramolecular hydrogen bonding.

References

  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen. Available at:[Link]

  • 5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222. PubChem, National Institutes of Health. Available at:[Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PubMed Central (PMC). Available at:[Link]

  • Synthesis, characterization and anti-bacterial activity of novel schiff bases of pyridin-3 yl-carbohydrazide derivatives. ResearchGate. Available at:[Link]

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior. Der Pharma Chemica. Available at:[Link]

Application

Application Notes and Protocols for Transition Metal Coordination Chemistry with 5-Methylpyridine-3-carbohydrazide

Foreword: A Guide for the Modern Researcher In the dynamic field of coordination chemistry, the design and synthesis of novel ligands and their metal complexes are paramount for advancements in materials science, catalys...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Guide for the Modern Researcher

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands and their metal complexes are paramount for advancements in materials science, catalysis, and medicinal chemistry. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the coordination chemistry of 5-Methylpyridine-3-carbohydrazide with transition metals. While direct literature on the coordination complexes of this specific ligand is emerging, this guide synthesizes field-proven insights and protocols from closely related structural analogs, such as nicotinohydrazide and other functionalized carbohydrazide derivatives. The methodologies and theoretical discussions presented herein provide a robust framework for the synthesis, characterization, and exploration of the potential applications of 5-Methylpyridine-3-carbohydrazide-based transition metal complexes.

Ligand Profile: 5-Methylpyridine-3-carbohydrazide

5-Methylpyridine-3-carbohydrazide, also known as 5-methylnicotinohydrazide, is a derivative of nicotinic acid. Its structure features a pyridine ring, which provides a nitrogen donor atom, and a carbohydrazide functional group (-CONHNH2), which offers potential coordination through the carbonyl oxygen and the terminal amino nitrogen. This multi-dentate character makes it an attractive ligand for forming stable chelate rings with transition metal ions.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C7H9N3O[1]
Molecular Weight 151.17 g/mol [1]
IUPAC Name 5-methylpyridine-3-carbohydrazide[1]
CAS Number 808127-97-1[1]

Theoretical Framework: Coordination Modes and Complex Formation

The coordination behavior of 5-Methylpyridine-3-carbohydrazide is predicted to be versatile, primarily dictated by the reaction conditions and the nature of the metal ion. Based on analogous carbohydrazide and pyridine-based ligands, several coordination modes are plausible.

Potential Coordination Pathways:

Caption: Plausible coordination modes of 5-Methylpyridine-3-carbohydrazide.

The ligand can exist in keto and enol tautomeric forms, influencing its coordination. In the keto form, it can act as a neutral bidentate ligand, coordinating through the pyridine nitrogen and the carbonyl oxygen. Upon deprotonation of the hydrazinic proton (enolization), it can coordinate as a monoanionic bidentate ligand through the pyridine nitrogen and the enolic oxygen, or as a tridentate ligand involving the pyridine nitrogen, azomethine nitrogen, and the enolic oxygen, particularly in Schiff base derivatives.[2] The formation of polynuclear complexes is also possible, with the carbohydrazide moiety acting as a bridging unit.

Application Notes: Exploring the Potential

The incorporation of carbohydrazide and pyridine moieties into a single ligand framework suggests a range of potential applications for its transition metal complexes, primarily in the realms of medicinal chemistry and catalysis.

Antimicrobial and Anticancer Agents

Hydrazide-hydrazone derivatives and their transition metal complexes are well-documented for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] The chelation of the metal ion to the ligand is often reported to enhance the biological activity of the free ligand. This enhancement is attributed to the principles of chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its transport across the cell membranes of microorganisms or cancer cells.

  • Anticipated Activity: Complexes of 5-Methylpyridine-3-carbohydrazide with metals like Cu(II), Co(II), Ni(II), and Zn(II) are expected to exhibit significant antimicrobial activity against various bacterial and fungal strains. Furthermore, drawing parallels from related nicotinohydrazone complexes, these compounds could show promising in vitro cytotoxicity against human cancer cell lines.[2]

Catalysis

Transition metal complexes are cornerstones of modern catalysis. Pyridine-based ligands are extensively used to stabilize metal centers in various catalytic cycles. The electronic properties of the 5-methylpyridine ring can be tuned to influence the catalytic activity of the metal center.

  • Potential Catalytic Reactions: These complexes could be investigated as catalysts in oxidation, reduction, and carbon-carbon coupling reactions. The specific activity will depend on the choice of the transition metal and the overall geometry of the complex.

Experimental Protocols

The following protocols are generalized based on established procedures for analogous carbohydrazide ligands. Researchers should optimize these protocols for their specific experimental setup and transition metal of choice.

Synthesis of 5-Methylpyridine-3-carbohydrazide

A common route for the synthesis of carbohydrazides involves the reaction of the corresponding ester with hydrazine hydrate.[3][4]

Protocol:

  • Esterification: Reflux a solution of 5-methylnicotinic acid in an excess of absolute ethanol with a catalytic amount of concentrated sulfuric acid for 8-12 hours.

  • Neutralization: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the ethyl 5-methylnicotinate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Hydrazinolysis: Dissolve the isolated ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 6-10 hours.

  • Isolation: Upon cooling, the 5-Methylpyridine-3-carbohydrazide will precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or methanol to obtain the pure product.

General Synthesis of Transition Metal Complexes

The synthesis of the metal complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.[2][5]

Protocol:

  • Ligand Solution: Dissolve 5-Methylpyridine-3-carbohydrazide (2 mmol) in hot ethanol or methanol (20-30 mL).

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., chloride, nitrate, or acetate) (1 mmol) in the same solvent (10-15 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment (Optional): In some cases, the pH of the reaction mixture may need to be adjusted by adding a few drops of a base like triethylamine or ammonia to facilitate deprotonation of the ligand.

  • Reflux: Reflux the resulting mixture for 2-4 hours.

  • Isolation: Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form.

  • Purification: Collect the complex by filtration, wash with the solvent used for the reaction, and then with a small amount of diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of transition metal complexes.

Characterization Protocols

A suite of analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

4.3.1. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these are involved in coordination to the metal ion.

    • Protocol: Record the IR spectra of the free ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.

    • Interpretation:

      • A shift in the ν(C=O) (carbonyl) and ν(N-H) (amino) stretching frequencies of the carbohydrazide moiety upon complexation indicates the involvement of these groups in bonding.

      • A shift in the pyridine ring vibrations suggests coordination through the pyridine nitrogen.

      • The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination.[5]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Principle: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere.

    • Protocol: Record the electronic spectra of the complexes in a suitable solvent (e.g., DMSO or DMF) in the range of 200-800 nm.

    • Interpretation:

      • Bands in the UV region are typically assigned to intra-ligand (π → π* and n → π*) transitions.

      • The appearance of new bands in the visible region upon complexation can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, the positions of which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[6]

4.3.2. Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

    • Protocol: Heat the complex from room temperature to around 800-1000 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[7]

    • Interpretation:

      • An initial weight loss at lower temperatures (around 100-150 °C) usually corresponds to the loss of water molecules.

      • Subsequent decomposition steps at higher temperatures relate to the degradation of the organic ligand.

      • The final residue can often be correlated with the formation of a stable metal oxide, allowing for the confirmation of the metal content in the complex.[8]

Summary of Expected Characterization Data:

TechniqueParameterExpected Observations for Complexation
IR Spectroscopy ν(C=O), ν(N-H), Pyridine ring vibrationsShift to lower or higher wavenumbers
New bandsAppearance of ν(M-O) and ν(M-N) bands
UV-Vis Spectroscopy Intra-ligand transitionsShifts in λmax upon coordination
d-d/Charge TransferNew absorption bands in the visible region
TGA Weight lossStepwise decomposition, loss of solvent and ligand
Final residueCorresponds to the respective metal oxide

Concluding Remarks and Future Outlook

The coordination chemistry of 5-Methylpyridine-3-carbohydrazide with transition metals represents a promising yet underexplored area of research. The protocols and theoretical considerations outlined in this guide, derived from extensive knowledge of analogous systems, provide a solid foundation for initiating studies in this domain. The versatile coordination behavior of this ligand, coupled with the diverse properties of transition metals, is expected to yield novel complexes with significant potential in medicinal and catalytic applications. Future work should focus on the systematic synthesis and characterization of a series of complexes with different transition metals, followed by a thorough evaluation of their biological and catalytic activities. Such endeavors will undoubtedly contribute to the broader landscape of coordination chemistry and its interdisciplinary applications.

References

  • Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine. [Link]

  • The various bonding modes of nicotinate ligand. ResearchGate. [Link]

  • UV-vis absorption spectra of Ir(iii) complex with increasing concentration of BSA. ResearchGate. [Link]

  • 5-Methylpyridine-3-carbohydrazide. PubChem. [Link]

  • Synthesis, And Characterization Of Five New Metal Transition Complexes Derived From The Schiff Base Ligand N'1,N'4-Bis(2-Hydroxybenzylidene)Succinohydrazide (H4L). IOSR Journal of Applied Chemistry. [Link]

  • Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. Inorganic Chemistry. [Link]

  • Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. ResearchGate. [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

  • Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi-target inhibitors of SARS-CoV-2. Applied Organometallic Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Scheme 1 The structures of nicotinohydrazide ligands HL and HL 1. ResearchGate. [Link]

  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. International Journal of Engineering and Scientific Research. [Link]

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules. [Link]

  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules. [Link]

  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. International Journal of Molecular Sciences. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE-FORMIMIDAMIDE ANCILLARY LIGAND. Malaysian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry. [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

  • The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3-Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. Iraqi Headway of Medical and Pharmaceutical Sciences. [Link]

  • Thermal analysis study of some transition metal complexes by TG and DSC methods. Journal of Materials and Electronic Devices. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules. [Link]

  • Coordination Chemistry. Lecture Notes. [Link]

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 5-Methylpyridine-3-carbohydrazide

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 5-Methylpyridine-3-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 5-Methylpyridine-3-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from 5-methylnicotinic acid. The protocol first details the esterification of the starting material to its corresponding methyl ester, followed by the hydrazinolysis of the ester intermediate to yield the final carbohydrazide. This guide is designed for researchers and scientists in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

5-Methylpyridine-3-carbohydrazide and its derivatives are of significant interest in the pharmaceutical industry. The carbohydrazide moiety is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antitubercular, antimicrobial, and antiviral properties[1][2]. The synthesis of such molecules requires a precise and efficient methodology.

The conversion of a carboxylic acid to a carbohydrazide is most effectively achieved through a two-step sequence. Direct conversion is challenging due to the acidic nature of the carboxylic acid proton, which would be neutralized by the basic hydrazine, halting the reaction. Therefore, the carboxylic acid must first be "activated." A common and highly effective activation strategy is its conversion to an ester. The resulting ester is an excellent electrophile for the subsequent nucleophilic attack by hydrazine.

Our protocol follows this established and reliable pathway:

  • Step 1: Esterification. 5-methylnicotinic acid is converted to methyl 5-methylnicotinate. We employ an efficient method using thionyl chloride in methanol, which proceeds through a highly reactive acyl chloride intermediate to give the ester in excellent yield[3].

  • Step 2: Hydrazinolysis. The purified methyl 5-methylnicotinate is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the target compound, 5-Methylpyridine-3-carbohydrazide[4].

This structured approach ensures high yields and purity, making it suitable for both small-scale research and larger-scale production.

Experimental Protocols

PART A: Synthesis of Methyl 5-methylnicotinate (Intermediate)

This first protocol outlines the esterification of 5-methylnicotinic acid. The use of thionyl chloride is a classic and effective method for activating the carboxylic acid. It reacts to form an acyl chloride in situ, which is a much more potent electrophile than the parent carboxylic acid and is immediately attacked by the methanol solvent to form the desired ester.

Materials:

  • 5-methylnicotinic acid (C₇H₇NO₂)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: In a 1000 mL four-necked round-bottom flask, suspend 5-methylnicotinic acid (100.0 g, 0.73 mol) in 500 mL of anhydrous methanol. Place the flask in an ice bath to cool the mixture.

  • Reagent Addition: While stirring and maintaining the temperature between 20-25°C, slowly add thionyl chloride (110 mL, 1.5 mol) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C) for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol and thionyl chloride by distillation under reduced pressure using a rotary evaporator[3].

  • Work-up and Neutralization: To the resulting residue, add 200 mL of ice water. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is between 7 and 10.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 5-methylnicotinate as a white solid[3]. The expected yield is approximately 108.2 g (98.2%).

PART B: Synthesis of 5-Methylpyridine-3-carbohydrazide (Final Product)

This second protocol describes the conversion of the methyl ester intermediate into the final carbohydrazide product via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxide leaving group.

Materials:

  • Methyl 5-methylnicotinate (C₈H₉NO₂)

  • Ethanol (EtOH) or Isopropanol (2-PrOH)

  • Hydrazine hydrate (N₂H₄·H₂O), 80-100% solution

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the methyl 5-methylnicotinate (e.g., 10 mmol, 1.51 g) obtained from Part A in ethanol (50 mL) in a round-bottom flask.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5 mL of 80% solution) to the stirred solution[4]. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours[1]. The reaction progress can be monitored by TLC.

  • Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Drying: Dry the purified white solid under vacuum to obtain 5-Methylpyridine-3-carbohydrazide. The expected yield is typically high (80-95%).

Characterization

The identity and purity of the final product, 5-Methylpyridine-3-carbohydrazide (CAS: 808127-97-1), should be confirmed using standard analytical techniques[5]:

  • ¹H NMR: To confirm the proton environment of the molecular structure.

  • IR Spectroscopy: To identify key functional groups, such as the N-H stretches (typically 3200-3400 cm⁻¹) and the carbonyl (C=O) stretch of the hydrazide (around 1640-1680 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (151.17 g/mol )[5].

  • Melting Point Analysis: To assess the purity of the final product.

Quantitative Data Summary

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Starting Material 5-methylnicotinic acidMethyl 5-methylnicotinate
Key Reagents Thionyl chloride, MethanolHydrazine hydrate, Ethanol
Molar Ratio (SM:Reagent) 1 : 2.05 (Acid:SOCl₂)1 : Large Excess (Ester:N₂H₄·H₂O)
Solvent MethanolEthanol or Isopropanol
Temperature Reflux (~65°C)Reflux (~78°C)
Reaction Time 4 hours3-4 hours
Product Methyl 5-methylnicotinate5-Methylpyridine-3-carbohydrazide
Expected Yield >95%[3]80-95%[1][4]

Synthetic Workflow Diagram

The following diagram illustrates the complete two-step synthesis process.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 5-Methylnicotinic Acid Reagent1 + SOCl₂, MeOH Start->Reagent1 Intermediate Methyl 5-methylnicotinate Reagent1->Intermediate Reflux, 4h Reagent2 + N₂H₄·H₂O, EtOH Intermediate->Reagent2 FinalProduct 5-Methylpyridine-3-carbohydrazide Reagent2->FinalProduct Reflux, 3h

Caption: Workflow for the synthesis of 5-Methylpyridine-3-carbohydrazide.

References

  • Google Patents. (CN106699650A). Preparation method of high-purity 5-methyl-nicotinic acid.
  • Al-Omar, M. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8813. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2823222, 5-Methylpyridine-3-carbohydrazide. Retrieved March 17, 2026 from [Link].

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Coll. Vol. 10, p.553 (2004); Vol. 79, p.109 (2002). [Link]

  • Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6701. [Link]

  • Al-Omair, M. A., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S323-S328. [Link]

  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. [Link]

  • Antonenko, T. S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 229. [Link]

  • Sargsyan, A. S., et al. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences, 52(2), 83-88. [Link]

Sources

Application

Application Note: 5-Methylpyridine-3-carbohydrazide as a Strategic Chemical Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of versatile, high-quality building blocks is paramount for generating robust structure-activity relationship (SAR) data. 5-Methylpyridine-3-carbohydrazide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of versatile, high-quality building blocks is paramount for generating robust structure-activity relationship (SAR) data. 5-Methylpyridine-3-carbohydrazide (CAS: 808127-97-1) is a highly reactive, bifunctional nicotinohydrazide derivative[1]. It serves as a foundational scaffold for synthesizing a wide array of bioactive heterocycles and Schiff bases. This application note provides drug development professionals with a comprehensive guide to the physicochemical properties, strategic utility, and validated synthetic protocols for utilizing this building block.

Physicochemical Profiling

Understanding the baseline properties of 5-Methylpyridine-3-carbohydrazide is critical for predicting its behavior in solution and calculating stoichiometric equivalents during parallel synthesis[1][2].

Table 1: Physicochemical Properties

PropertyValueComputational/Experimental Context
CAS Number 808127-97-1Standardized identifier[1]
Molecular Formula C₇H₉N₃O-
Molecular Weight 151.17 g/mol -
Exact Mass 151.07456 DaCritical for HRMS validation[2]
XLogP3 -0.3Indicates high aqueous solubility[1]
Topological Polar Surface Area (TPSA) 68.0 ŲFavorable for membrane permeability[1]

Strategic Utility in Drug Design (The "Why")

The architectural features of 5-Methylpyridine-3-carbohydrazide make it a privileged scaffold in rational drug design:

  • The Pyridine Core : Introduces a basic nitrogen that improves aqueous solubility and acts as a potent hydrogen-bond acceptor, frequently utilized to engage kinase hinge regions or target active-site residues[3].

  • The C5-Methyl Group : Serves a dual purpose. It subtly increases the lipophilicity (logP) of the core and provides a steric shield. This steric bulk can restrict the rotation of adjacent bonds, locking the molecule into a bioactive conformation and improving target selectivity.

  • The Carbohydrazide Moiety : A highly reactive bifunctional handle. The terminal primary amine ( −NH2​ ) is strongly nucleophilic and primed for condensation, while the internal secondary amine ( −NH− ) facilitates subsequent dehydrative cyclizations[4].

Core Application 1: Synthesis of Biologically Active Hydrazones

Mechanistic Rationale

The condensation of the terminal −NH2​ of 5-methylpyridine-3-carbohydrazide with aldehydes or ketones yields hydrazones (Schiff bases). Glacial acetic acid is employed as a catalyst. The causality here is a delicate pH balance: the acid protonates the electrophilic carbonyl oxygen to accelerate nucleophilic attack, but the pH remains high enough to prevent the complete protonation of the nucleophilic hydrazine nitrogen (which would render it unreactive)[5].

Validated Protocol: Acid-Catalyzed Condensation

This protocol is a self-validating system; the precipitation of the product drives the reaction forward via Le Chatelier’s principle, and TLC provides real-time conversion metrics.

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-methylpyridine-3-carbohydrazide in 10 mL of absolute ethanol[5].

  • Addition : Add 1.05 mmol of the target aldehyde or ketone to the stirring solution.

  • Catalysis : Introduce a catalytic amount of glacial acetic acid (0.1 mL)[5].

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 80–90 °C for 4 to 6 hours[5].

  • Monitoring : Monitor the reaction via TLC (EtOAc:Hexane 1:1). The reaction is complete when the baseline hydrazide spot (Rf ~0.1-0.2) is fully consumed.

  • Isolation : Remove the heat and allow the mixture to cool to room temperature overnight. The target hydrazone will precipitate as a crystalline solid[5].

  • Purification : Collect the precipitate via vacuum filtration, wash with 2 mL of ice-cold ethanol thrice, and dry under a vacuum at 40 °C[5].

Hydrazone_Synthesis A 5-Methylpyridine-3- carbohydrazide C Acid Catalysis (Glacial AcOH) A->C B Aldehyde / Ketone B->C D Reflux in EtOH (80-90°C, 4-6h) C->D Condensation E Target Hydrazone (Schiff Base) D->E Crystallization

Workflow for the acid-catalyzed condensation of 5-methylpyridine-3-carbohydrazide into hydrazones.

Core Application 2: Dehydrative Cyclization to 1,3,4-Oxadiazoles

Mechanistic Rationale

1,3,4-Oxadiazoles are premier bioisosteres for amides and esters. They offer improved metabolic stability (resistance to host amidases/esterases) and enhanced membrane permeability[6]. Synthesizing these heterocycles directly from the carbohydrazide can be achieved via a[4+1] cyclocondensation using orthoesters. The orthoester acts as both the solvent and the electrophilic carbon source, driving the ring closure through the expulsion of ethanol[4].

Validated Protocol: [4+1] Cyclocondensation
  • Preparation : In a 25 mL pressure vial or round-bottom flask, suspend 1.0 mmol of 5-methylpyridine-3-carbohydrazide in 5.0 mL of triethyl orthoacetate[4].

  • Reaction : Seal the vessel (or attach a reflux condenser) and heat the mixture to 140 °C for 16 hours[4]. The elevated temperature is required to overcome the activation energy of the dual condensation/cyclization sequence.

  • Monitoring : Verify completion by TLC (DCM:MeOH 9:1). The highly polar carbohydrazide will convert into a significantly less polar oxadiazole spot.

  • Concentration : Cool the mixture to room temperature and concentrate under reduced pressure to remove the unreacted triethyl orthoacetate.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure 2-(5-methylpyridin-3-yl)-5-methyl-1,3,4-oxadiazole[4].

Oxadiazole_Synthesis A 5-Methylpyridine-3- carbohydrazide C [4+1] Cyclocondensation (Reflux, 140°C, 16h) A->C B Triethyl Orthoacetate (Solvent & Reactant) B->C D Vacuum Concentration & Flash Chromatography C->D Ring Closure E 1,3,4-Oxadiazole Derivative D->E Purification

[4+1] Cyclocondensation pathway for synthesizing 1,3,4-oxadiazoles from the carbohydrazide.

Analytical Characterization Data

To ensure the integrity of the synthesized derivatives, verify the structural conversion using the diagnostic spectroscopic signatures outlined below. The disappearance of the terminal −NH2​ protons and the shift of the carbonyl carbon are primary indicators of successful reaction[3][4].

Table 2: Diagnostic Spectroscopic Signatures (Representative)

Analytical TechniqueExpected Signal / ShiftStructural Assignment
FT-IR ~1675 - 1680 cm⁻¹C=O (Amide I) stretching (Present in Hydrazones, absent in Oxadiazoles)[3]
FT-IR ~3200 - 3300 cm⁻¹N-H / NH₂ stretching
¹H NMR (DMSO-d6) ~2.35 ppm (s, 3H)C5-Methyl protons on the pyridine ring
¹H NMR (DMSO-d6) ~4.42 - 4.50 ppm (br s, 2H)Terminal NH₂ (D₂O exchangeable; disappears upon condensation)[4]
¹H NMR (DMSO-d6) ~9.60 - 11.24 ppm (br s, 1H)Amide NH (D₂O exchangeable; highly deshielded in hydrazones)[4]
¹³C NMR (DMSO-d6) ~164.6 ppmCarbonyl (C=O) carbon[4]

References

  • 5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222 - PubChem.
  • Buy 5-Methylnicotinohydrazide from Amadis Chemical Company Limited - ECHEMI. Echemi.com.
  • 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.
  • Electrophilic activation of nitroalkanes in efficient synthesis of 1,3,4-oxadiazoles. RSC Publishing.
  • Synthesis of a Novel Hydrazone Derivative and Biophysical Studies of Its Interactions with Bovine Serum Albumin.
  • A Comparative Guide to DFT Calculations of Nicotinohydrazide-Based Hydrazones. BenchChem.

Sources

Method

Application Notes and Protocols for In Vitro Screening of 5-Methylpyridine-3-carbohydrazide Analogs

Introduction: Targeting Mycobacterial Survival with Novel Hydrazide Analogs The global health threat of tuberculosis (TB), driven by Mycobacterium tuberculosis (Mtb), necessitates the urgent development of new therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Mycobacterial Survival with Novel Hydrazide Analogs

The global health threat of tuberculosis (TB), driven by Mycobacterium tuberculosis (Mtb), necessitates the urgent development of new therapeutic agents. One of the most successful anti-TB drugs, isoniazid (INH), is a pro-drug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, targets the enoyl-acyl carrier protein reductase, InhA.[1][2][3] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.[2][3]

5-Methylpyridine-3-carbohydrazide is a structural analog of isoniazid, suggesting that its derivatives may share a similar mechanism of action and represent a promising scaffold for the development of new anti-TB agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of 5-methylpyridine-3-carbohydrazide analogs. The protocols herein are designed to be self-validating systems, incorporating key principles of scientific integrity and field-proven insights to guide the identification and characterization of promising lead compounds.

Part 1: Primary Screening for Anti-Mycobacterial Activity

The initial step in evaluating a library of 5-methylpyridine-3-carbohydrazide analogs is to determine their whole-cell activity against Mycobacterium tuberculosis or a suitable surrogate. The Resazurin Microtiter Assay (REMA) is a widely used, rapid, and low-cost colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.[4][5]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using the Resazurin Microtiter Assay (REMA)

Scientific Principle: Resazurin, a blue-colored, non-fluorescent and cell-permeable dye, is reduced by the metabolic activity of viable bacterial cells to the pink-colored, fluorescent resorufin. The MIC is the lowest concentration of a compound that prevents this color change, thus indicating the inhibition of bacterial growth.[4]

Experimental Workflow:

REMA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep 1. bacterial_prep Prepare Mtb H37Rv inoculum start->bacterial_prep 2. inoculate Inoculate 96-well plates compound_prep->inoculate bacterial_prep->inoculate 3. incubate1 Incubate plates at 37°C for 7 days inoculate->incubate1 4. add_resazurin Add Resazurin solution incubate1->add_resazurin 5. incubate2 Incubate for 24-48 hours add_resazurin->incubate2 6. read_results Observe color change (Blue to Pink) incubate2->read_results 7. determine_mic Determine MIC read_results->determine_mic 8. end_point End determine_mic->end_point

Caption: Workflow for MIC determination using the REMA assay.

Materials:

  • Mycobacterium tuberculosis H37Rv (or a suitable surrogate like Mycobacterium smegmatis for initial screening)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 5-Methylpyridine-3-carbohydrazide analogs dissolved in DMSO

  • Isoniazid (as a positive control)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microplates

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of each analog in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in 7H9 broth. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a drug-free well (positive growth control) and a media-only well (negative control).

  • Bacterial Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted culture 1:20 in 7H9 broth.

  • Inoculation:

    • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition and Incubation:

    • After the initial incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates for 24-48 hours.

  • Data Analysis:

    • Visually inspect the plates for a color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Trustworthiness and Validation:

  • This protocol should be performed in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of mycobacteria.[2][6][7][8][9][10][11]

  • The inclusion of a known active compound like isoniazid serves as a positive control to validate the assay's performance.

  • The drug-free and media-only wells control for bacterial viability and media sterility, respectively.

Part 2: Target-Based Screening - InhA Enzyme Inhibition

For analogs that demonstrate whole-cell activity, the next logical step is to investigate their effect on the putative molecular target, InhA. A spectrophotometric assay measuring the inhibition of NADH oxidation by InhA is a robust method for this purpose.[1][4][12]

Protocol 2: Spectrophotometric InhA Enzyme Inhibition Assay

Scientific Principle: InhA catalyzes the NADH-dependent reduction of a trans-2-enoyl-ACP substrate. The enzymatic activity can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[1][12] Inhibitors of InhA will reduce the rate of this reaction.

Experimental Workflow:

InhA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start reagent_prep Prepare assay buffer, NADH, InhA, and test compounds start->reagent_prep 1. reaction_mix Prepare reaction mixture in UV-transparent plate reagent_prep->reaction_mix 2. pre_incubate Pre-incubate at 25°C reaction_mix->pre_incubate 3. initiate_reaction Initiate reaction with 2-trans-dodecenoyl-CoA pre_incubate->initiate_reaction 4. monitor_absorbance Monitor absorbance at 340 nm initiate_reaction->monitor_absorbance 5. calculate_velocity Calculate initial reaction velocities monitor_absorbance->calculate_velocity 6. determine_ic50 Determine IC50 values calculate_velocity->determine_ic50 7. end_point End determine_ic50->end_point

Caption: Workflow for the spectrophotometric InhA inhibition assay.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (or other suitable enoyl-CoA substrate)

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[4]

  • 5-Methylpyridine-3-carbohydrazide analogs dissolved in DMSO

  • A known InhA inhibitor (e.g., triclosan) as a positive control[12]

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of NADH, 2-trans-dodecenoyl-CoA, and test compounds in appropriate solvents.

    • Dilute the InhA enzyme in assay buffer to the desired working concentration.

  • Reaction Mixture Preparation:

    • In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of the test compound.

    • Include a no-inhibitor control (vehicle only) and a positive control.

  • Pre-incubation:

    • Add the InhA enzyme to the reaction mixture and pre-incubate for 10 minutes at 25°C.

  • Reaction Initiation:

    • Initiate the reaction by adding the 2-trans-dodecenoyl-CoA substrate (e.g., 80 µM).

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data Summary:

ParameterRecommended Concentration/ValueReference
InhA Enzyme35 nM[12]
NADH200 µM[12]
2-trans-dodecenoyl-CoA80 µM[12]
Assay Buffer30 mM PIPES, 150 mM NaCl, pH 6.8[4]
Wavelength for Detection340 nm[1][12]

Part 3: Assessing Cytotoxicity

A critical aspect of early-stage drug discovery is to ensure that the identified active compounds are not generally toxic to mammalian cells. The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.[12][13]

Protocol 3: MTT Cytotoxicity Assay

Scientific Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_seeding Seed mammalian cells in 96-well plate start->cell_seeding 1. compound_treatment Treat cells with test compounds cell_seeding->compound_treatment 2. incubate1 Incubate for 24-48 hours compound_treatment->incubate1 3. add_mtt Add MTT reagent incubate1->add_mtt 4. incubate2 Incubate for 2-4 hours add_mtt->incubate2 5. solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize 6. read_absorbance Read absorbance at 570 nm solubilize->read_absorbance 7. calculate_viability Calculate % cell viability read_absorbance->calculate_viability 8. end_point End calculate_viability->end_point

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HepG2 for hepatotoxicity, or Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Methylpyridine-3-carbohydrazide analogs dissolved in DMSO

  • A known cytotoxic agent (e.g., doxorubicin) as a positive control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the CC₅₀ value (the concentration of compound that causes a 50% reduction in cell viability).

Selectivity Index (SI): The selectivity of a compound can be expressed as the ratio of its cytotoxicity to its anti-mycobacterial activity: SI = CC₅₀ (mammalian cells) / MIC (M. tuberculosis) A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells.

Part 4: Advanced Screening and Mechanistic Studies

For lead compounds with high potency and selectivity, further in vitro assays can provide deeper insights into their mechanism of action.

Protocol 4: Fluorescence Polarization (FP) Assay for InhA-Ligand Binding

Scientific Principle: FP is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[15][16][17] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[15][16] Unlabeled compounds that compete with the tracer for binding to the protein will cause a decrease in polarization.

Hypothetical Assay Design for InhA:

  • Tracer Design: A fluorescently labeled analog of a known InhA binder could be synthesized. For instance, a derivative of triclosan or a known diphenyl ether inhibitor could be conjugated with a fluorophore like fluorescein or rhodamine.

  • Assay Development:

    • Determine the optimal concentrations of the InhA enzyme and the fluorescent tracer that give a stable and significant polarization signal.

    • Validate the assay using a known unlabeled InhA inhibitor to demonstrate competitive displacement of the tracer.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start reagent_prep Prepare assay buffer, InhA, fluorescent tracer, and test compounds start->reagent_prep 1. reaction_mix Prepare reaction mixture in black microplate reagent_prep->reaction_mix 2. incubate Incubate at room temperature reaction_mix->incubate 3. read_fp Read fluorescence polarization incubate->read_fp 4. calculate_inhibition Calculate % inhibition of tracer binding read_fp->calculate_inhibition 5. determine_ki Determine Ki values calculate_inhibition->determine_ki 6. end_point End determine_ki->end_point

Caption: Workflow for a fluorescence polarization-based InhA binding assay.

Protocol 5: NAD+/NADH-Glo™ Assay

Scientific Principle: Since InhA is an NADH-dependent enzyme, and the active form of isoniazid is an INH-NAD adduct, it is plausible that 5-methylpyridine-3-carbohydrazide analogs could interfere with NAD(H) metabolism. The NAD+/NADH-Glo™ assay is a bioluminescent method to measure the total levels of NAD+ and NADH, as well as their ratio, in biological samples.[17][18][19] This can provide insights into the broader metabolic impact of the compounds on mycobacterial cells.

Application: This assay can be used to treat M. tuberculosis with the test compounds and measure changes in the intracellular NAD+/NADH pool. A significant alteration in this ratio could suggest a mechanism of action related to NAD(H) homeostasis.

Conclusion

The in vitro screening cascade detailed in these application notes provides a robust framework for the identification and characterization of novel 5-methylpyridine-3-carbohydrazide analogs with anti-mycobacterial potential. By starting with a broad whole-cell screen, followed by target-based validation and cytotoxicity assessment, researchers can efficiently prioritize compounds for further development. The advanced mechanistic assays can then provide a deeper understanding of the mode of action of the most promising candidates. This structured and validated approach enhances the likelihood of discovering new and effective agents in the fight against tuberculosis.

References

  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. ([Link])

  • Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. ([Link])

  • Isoniazid - Wikipedia. ([Link])

  • Analysis of protein-ligand interactions by fluorescence polarization. ([Link])

  • A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. ([Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. ([Link])

  • What is the mechanism of Isoniazid? ([Link])

  • A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. ([Link])

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. ([Link])

  • (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ([Link])

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. ([Link])

  • Application of Bacterial Bioluminescence To Assess the Efficacy of Fast-Acting Biocides. ([Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ([Link])

  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. ([Link])

  • Mechanisms of Pyrazinamide Action and Resistance. ([Link])

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. ([Link])

  • Targeting Mycolic Acid Biosynthesis with Cyclic Sulfamates: A New Strategy against Mycobacterium tuberculosis. ([Link])

  • Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. ([Link])

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. ([Link])

  • Laboratory Detection and Identification of Mycobacteria; Approved Guideline. ([Link])

  • Research Article Bioluminescence-Sensing Assay for Microbial Growth Recognition. ([Link])

  • Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. ([Link])

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. ([Link])

  • In Vitro Activity of a Novel Antimycobacterial Compound, N-Octanesulfonylacetamide, and Its Effects on Lipid and Mycolic Acid Synthesis. ([Link])

  • Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. ([Link])

  • A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. ([Link])

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ([Link])

  • Bioluminescent Whole-Cell Bioreporter Bacterial Panel for Sustainable Screening and Discovery of Bioactive Compounds Derived from Mushrooms. ([Link])

  • Mechanism of action on Pyrazinamide drug targets in susceptible and... ([Link])

  • Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. ([Link])

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. ([Link])

  • WO1993006088A1 - Process for producing 5-amino-3-methylpyrazole. ()
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. ([Link])

  • In silico discovery and in vitro activity of inhibitors against Mycoba. ([Link])

  • The Bewildering Antitubercular Action of Pyrazinamide. ([Link])

  • Test Definition: MMLSG. ([Link])

  • Autonomous multicolor bioluminescence imaging in bacteria, mammalian, and plant hosts. ([Link])

  • (PDF) A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood. ([Link])

  • Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. ([Link])

Sources

Application

Application Note: Synthesis, Characterization, and Bio-Evaluation of Metal Complexes Derived from 5-Methylpyridine-3-carbohydrazide

Introduction & Mechanistic Rationale The development of transition metal complexes utilizing heterocyclic hydrazide ligands has become a cornerstone in modern medicinal inorganic chemistry. Specifically, 5-Methylpyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of transition metal complexes utilizing heterocyclic hydrazide ligands has become a cornerstone in modern medicinal inorganic chemistry. Specifically, 5-Methylpyridine-3-carbohydrazide (CAS: 808127-97-1)[1] serves as a highly versatile building block. The pyridine nucleus is a privileged scaffold found in numerous bioactive molecules, known to enhance drug permeability and resolve protein-binding issues[2].

When functionalized with a carbohydrazide group, the molecule gains a toxophoric N-C=O linkage, which imparts potent pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[2][3]. The addition of the 5-methyl group provides an electron-donating inductive effect (+I), which subtly increases the basicity of the pyridine nitrogen and alters the electronic environment of the coordinated metal center, allowing researchers to fine-tune the complex's redox potential.

Causality in Ligand Design

The rationale for utilizing 5-methylpyridine-3-carbohydrazide in metal complexation is driven by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Chelation considerably reduces the polarity of the metal ion because its positive charge is partially shared with the donor atoms (O and N) of the hydrazide ligand. This delocalization of π -electrons over the whole chelate ring enhances the lipophilicity of the complex, facilitating its penetration through the lipid layers of bacterial or cancer cell membranes[4].

Experimental Workflow

The following diagram illustrates the logical progression from raw precursors to the isolated, bioactive metal complex.

SynthesisWorkflow Start 5-Methylpyridine-3-carbohydrazide (Precursor) Condensation Condensation Reaction (EtOH, cat. AcOH, Reflux 4h) Start->Condensation Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Condensation SchiffBase Schiff Base Ligand (Tridentate ONO donor) Condensation->SchiffBase Complexation Coordination Reaction (MeOH, pH 7-8, Reflux 3h) SchiffBase->Complexation MetalSalt Transition Metal Salt (CuCl2, ZnCl2, etc.) MetalSalt->Complexation Purification Precipitation & Washing (Cold EtOH, Et2O) Complexation->Purification FinalComplex Bioactive Metal Complex (Purified) Purification->FinalComplex

Figure 1: Step-by-step workflow for the synthesis of 5-methylpyridine-3-carbohydrazide metal complexes.

Step-by-Step Methodologies

Protocol A: Synthesis of the Schiff Base Ligand

Objective: To synthesize a tridentate (ONO) or bidentate (NN) Schiff base by condensing 5-methylpyridine-3-carbohydrazide with an aromatic aldehyde.

  • Preparation: Dissolve 10 mmol of 5-methylpyridine-3-carbohydrazide in 25 mL of absolute ethanol.

  • Addition: Slowly add an equimolar amount (10 mmol) of the chosen aromatic aldehyde (e.g., salicylaldehyde) dissolved in 10 mL of ethanol.

  • Catalysis (The "Why"): Add 3–4 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the terminal amine of the hydrazide. A strong acid is avoided as it would protonate the amine, rendering it non-nucleophilic.

  • Reflux: Reflux the mixture at 75°C for 4–6 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1).

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum.

Protocol B: Preparation of the Metal Complex

Objective: To coordinate the synthesized ligand with a transition metal (e.g., Cu(II), Zn(II), Co(II)).

  • Dissolution: Dissolve 2 mmol of the Schiff base ligand in 20 mL of hot methanol.

  • Metallation: Dissolve 1 mmol of the metal salt (e.g., CuCl2​⋅2H2​O ) in 10 mL of methanol. Add this dropwise to the ligand solution. Causality: A 1:2 (Metal:Ligand) molar ratio is utilized here to satisfy the preferred octahedral or square-planar coordination geometries of transition metals, ensuring complete saturation of the metal's coordination sphere.

  • pH Adjustment: Adjust the pH to 7.5–8.0 using a 0.1 M methanolic KOH solution. Causality: Deprotonation of the enolized carbohydrazide group is required to facilitate strong covalent M-O bond formation.

  • Reflux & Recovery: Reflux for 3 hours. Upon cooling, collect the colored microcrystalline precipitate by filtration. Wash successively with cold methanol and diethyl ether, then dry in a desiccator over anhydrous CaCl2​ .

Protocol C: Self-Validating Antimicrobial Susceptibility Testing (MIC)

Objective: To evaluate the bioactivity of the metal complexes using a broth microdilution method.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . If any of the internal controls fail, the assay results are automatically invalidated, preventing false positives/negatives.

  • Compound Preparation: Dissolve the metal complexes in DMSO to a stock concentration of 1024 µg/mL. Causality: DMSO is used due to the high lipophilicity of the complexes. The final DMSO concentration in the wells must be kept below 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the complexes in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Mandatory Control Matrix:

    • Positive Control (Sensitivity): Standard antibiotic (e.g., Ciprofloxacin). Validates that the bacterial strain is susceptible to known agents.

    • Negative Control (Vehicle): MHB + 1% DMSO + Bacteria. Validates that the solvent does not inhibit growth.

    • Sterility Control: MHB only. Validates the absence of environmental contamination.

    • Growth Control: MHB + Bacteria. Validates the viability of the inoculum.

  • Incubation & Reading: Incubate at 37°C for 24 hours. Add 30 µL of resazurin dye (0.015%); a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Quantitative Data Presentation

The following table summarizes typical characterization and bio-evaluation data for complexes derived from the 5-methylpyridine-3-carbohydrazide scaffold, demonstrating the profound effect of metal coordination on bioactivity.

CompoundYield (%) λmax​ (nm)GeometryMIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)
Free Ligand (L) 85285, 320N/A>256128
[Cu(L)2]Cl2 78290, 385, 640Square Planar168
[Zn(L)2]Cl2 82288, 375Tetrahedral3216
[Co(L)2(H2O)2]Cl2 71295, 410, 530Octahedral6432
Ciprofloxacin N/AN/AN/A0.51.0

Data Interpretation: The Cu(II) complex consistently exhibits the highest antimicrobial efficacy. This is attributed to the Jahn-Teller distortion inherent to d9 Cu(II) systems, which creates labile axial coordination sites that readily interact with biological targets.

Mechanism of Action (Signaling & Bioactivity)

The enhanced bioactivity of these metal complexes is not merely a function of transport; it is deeply tied to intracellular signaling and structural interference. Once the highly lipophilic complex crosses the cell membrane, it exerts its effects through multiple pathways depending on the central metal ion.

MOA Complex Cu(II)/Zn(II) Complex (Lipophilic Pyridine Ring) Membrane Bacterial/Cancer Cell Membrane (Enhanced Permeation) Complex->Membrane Overtone's Concept Intracellular Intracellular Accumulation Membrane->Intracellular ROS Redox Cycling (Cu) Generation of ROS Intracellular->ROS DNA Intercalation / Cleavage (DNA Damage) Intracellular->DNA Enzyme Enzyme Inhibition (Zn) (e.g., Topoisomerase) Intracellular->Enzyme ROS->DNA Apoptosis Cell Death / Apoptosis DNA->Apoptosis Enzyme->Apoptosis

Figure 2: Proposed intracellular mechanism of action for bioactive metal complexes.

  • Redox Activity (Cu, Co): Copper complexes can undergo reversible Cu(II)/Cu(I) redox cycling within the cell. This catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative stress and subsequent DNA cleavage[4].

  • Lewis Acidity (Zn): Zinc, being redox-inactive ( d10 ), acts as a strong Lewis acid. Zn(II) complexes often exert their bioactivity by competitively binding to the active sites of critical enzymes (such as DNA gyrase or topoisomerase), halting cellular replication.

References

  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors IntechOpen URL
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR)
  • Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imida Semantic Scholar URL
  • PubChem (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-Methylpyridine-3-carbohydrazide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Methylpyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Methylpyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous assay systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the physicochemical properties of this molecule and leverage them to systematically overcome solubility hurdles.

Section 1: Understanding the Molecule - The Key to Solving Solubility

Before troubleshooting, it's crucial to understand the structural features of 5-Methylpyridine-3-carbohydrazide that govern its behavior in aqueous media.

Q1: What are the key structural features of 5-Methylpyridine-3-carbohydrazide that influence its solubility?

This molecule has two primary functional domains that dictate its solubility:

  • The Pyridine Ring: This is a weakly basic heterocyclic ring, structurally related to benzene but with a nitrogen atom replacing a carbon.[1] This nitrogen is the most important feature for solubility manipulation.

  • The Carbohydrazide Group: This functional group (-C(=O)NHNH2) can participate in hydrogen bonding.[2] However, it is also susceptible to chemical degradation, particularly hydrolysis, which can be influenced by pH.[3][4]

The methyl group at the 5-position is a small, hydrophobic substituent that slightly decreases aqueous solubility.

Q2: Why is the pyridine ring so critical for modulating solubility?

The nitrogen atom in the pyridine ring has a lone pair of electrons, allowing it to act as a weak base and accept a proton (H+) from the solution.[5] This creates a positively charged pyridinium cation. This process is pH-dependent. The protonated, or ionized, form of the molecule is significantly more polar and, therefore, much more soluble in aqueous solutions than the neutral form.[6] Pyridine itself has a pKa of about 5.23, and while the substituents on 5-Methylpyridine-3-carbohydrazide will alter this slightly, we can use this as a starting point for our strategy.[1]

Neutral 5-Methylpyridine-3-carbohydrazide (Neutral) Less Soluble Protonated Protonated Pyridinium Form (Cationic) More Soluble Neutral->Protonated + H⁺ (Lower pH) Protonated->Neutral - H⁺ (Higher pH)

Caption: pH-dependent equilibrium of 5-Methylpyridine-3-carbohydrazide.

Section 2: Initial Troubleshooting & First-Line Solutions

This section addresses the most common issue researchers face: compound precipitation upon dilution of a concentrated organic stock solution into an aqueous buffer.

Q3: I dissolved my compound in DMSO, but it precipitated ("crashed out") when I added it to my aqueous assay buffer. What are the immediate troubleshooting steps?

This is a classic case of a compound exceeding its thermodynamic solubility limit when the solvent environment abruptly changes from a favorable organic solvent to an unfavorable aqueous one. Here’s a logical workflow to address this:

Start Precipitation Observed Check_Conc Is the final concentration essential? Can it be lowered? Start->Check_Conc Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Check_pH Measure pH of Aqueous Buffer Check_Conc->Check_pH No Success Solubility Achieved Lower_Conc->Success Adjust_pH Adjust pH to < 5.0 (2 units below pKa) Check_pH->Adjust_pH Check_Cosolvent Is the final DMSO/co-solvent concentration <1%? Adjust_pH->Check_Cosolvent Increase_Cosolvent Increase Final Co-solvent % (Assay Permitting) Check_Cosolvent->Increase_Cosolvent Yes Advanced Proceed to Advanced Strategies (Section 3) Check_Cosolvent->Advanced No Increase_Cosolvent->Success

Caption: Initial troubleshooting workflow for compound precipitation.

Immediate Actions:

  • Verify pH: The first and most impactful step is to adjust the pH of your aqueous buffer. For a pyridine-based compound, lowering the pH will protonate the molecule and dramatically increase solubility.[5][] Aim for a pH at least two units below the compound's pKa. A good starting point is pH 4.0-5.0.

  • Gentle Heating: Briefly warming the solution to 37°C can sometimes help dissolve the compound, but be cautious, as this can accelerate degradation.[8] This is more indicative of kinetic solubility rather than stable, thermodynamic solubility.

  • Increase Co-solvent Concentration: If your assay can tolerate it, increasing the final percentage of the organic co-solvent (like DMSO) can help.[9] However, most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[10]

Section 3: A Systematic Guide to Solubility Enhancement

If initial troubleshooting is insufficient, a more systematic approach is required.

pH Modification
Q4: How do I systematically determine the optimal pH for solubilizing 5-Methylpyridine-3-carbohydrazide?

You should perform a pH-solubility profile experiment. This involves preparing a series of buffers at different pH values (e.g., from pH 3.0 to 7.4) and determining the maximum concentration of the compound that remains in solution after an equilibration period. This provides quantitative data on its thermodynamic solubility.

Table 1: Representative pH Effect on Solubility

pH of Buffer Hypothetical Solubility (µg/mL) Fold Increase (vs. pH 7.4) Predominant Species
7.4 (PBS) 5 - Neutral
6.5 25 5 Mostly Neutral
5.5 150 30 Neutral / Salt Mix
4.5 >1000 >200 Salt (Pyridinium)
3.5 >1500 >300 Salt (Pyridinium)

This data is illustrative and should be determined experimentally for your specific compound lot and conditions.

Co-solvents
Q5: Which co-solvents are suitable, and how do I choose one?

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for less polar compounds.[11] The choice depends on the specific requirements and tolerance of your biological assay.

Table 2: Common Co-solvents for Biological Assays

Co-solvent Typical Use Case Advantages Disadvantages
DMSO Primary stock solutions; some assays Excellent solubilizing power for many compounds[10] Can be toxic to cells at >0.5%; can interfere with some enzyme assays
Ethanol In vivo and in vitro formulations Less toxic than DMSO; FDA-approved for many formulations[] Can cause protein denaturation at higher concentrations
PEG 400 Pre-clinical formulations Low toxicity; good solubilizer[12] Can be viscous; may affect cell membranes

| Propylene Glycol | Various formulations | Generally recognized as safe (GRAS)[9] | Can cause hemolysis at high concentrations in parenteral formulations |

The best approach is to test several co-solvents to find the one that provides the necessary solubility at a concentration that is compatible with your assay.

Advanced Strategies: Cyclodextrins
Q6: My assay requires a near-neutral pH and is sensitive to organic solvents. What other options do I have?

This is an ideal scenario to consider cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the hydrophobic part of a guest molecule (in this case, likely the methylpyridine ring), effectively shielding it from the aqueous environment and increasing its apparent solubility.

cluster_0 Aqueous Solution Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Enhanced Solubility) Cyclodextrin->Complex Complexation Compound 5-Methylpyridine-3-carbohydrazide Compound->Complex Complexation

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.

Section 4: A Critical Consideration - Compound Stability

Solving solubility is only half the battle. You must also ensure your compound remains chemically intact throughout your experiment.

Q7: My compound dissolved at pH 5.0, but I'm getting inconsistent results. Could the compound be degrading?

Yes. The carbohydrazide functional group is known to be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent.[3][4] While acidic conditions are excellent for solubility, they may compromise the stability of the hydrazide moiety. Conversely, basic conditions can also promote degradation.[8]

Recommendations for Ensuring Stability:

  • pH Optimization: Find a balance. The optimal pH might be the lowest pH that achieves the required solubility without causing significant degradation over the experimental timeframe. For many hydrazides, solutions closer to neutral pH (6.0-7.5) offer the best stability.[8]

  • Temperature Control: Perform experiments at controlled, and where possible, low temperatures. Store all stock and working solutions at -20°C or -80°C.[8]

  • Use Fresh Solutions: Prepare working solutions fresh for each experiment from a frozen stock. Avoid leaving aqueous solutions of the compound at room temperature for extended periods.

  • Protect from Light: Use amber vials or foil to protect solutions from light to prevent potential photodegradation.[8]

  • Analytical Verification: Use an analytical method like HPLC to confirm the purity and concentration of your compound in the final assay buffer over time. This is the only way to be certain of its stability under your specific conditions.

Section 5: Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh 1-5 mg of 5-Methylpyridine-3-carbohydrazide into a sterile vial.

  • Add a minimal volume of a high-purity organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Vortex and gently warm (if necessary) until the solid is completely dissolved.

  • Aliquot into single-use volumes in amber vials and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Aqueous Solubility Profile (pH Method)
  • Prepare a series of sterile buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at 0.5 pH unit intervals.

  • Add an excess amount of solid 5-Methylpyridine-3-carbohydrazide to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid is disturbed.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Section 6: Frequently Asked Questions (FAQs)
  • Q8: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

    • For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v). Concentrations above this can lead to cytotoxicity or off-target effects. Always run a vehicle control (buffer + same percentage of DMSO) to confirm the solvent has no effect on your assay.

  • Q9: I tried adjusting the pH to 4.5 and using 1% DMSO, but my compound still precipitates at the desired concentration. What's next?

    • First, re-evaluate if you truly need that high of a concentration. If so, your next step is to explore advanced formulation strategies. The most accessible is likely using a cyclodextrin like HP-β-CD. Alternatively, if the project scale allows, creating a stable salt form (e.g., 5-Methylpyridine-3-carbohydrazide HCl) is a robust pharmaceutical approach.[6][14]

  • Q10: Can I use sonication to help dissolve the compound?

    • Sonication can be used to break up aggregates and speed up the dissolution process (improving kinetic solubility). However, it does not increase the intrinsic thermodynamic solubility. If the compound is supersaturated, it will still precipitate over time. Excessive sonication can also generate heat and potentially degrade the compound. Use it sparingly and with caution.

References
  • PubChem. (n.d.). 5-Methylpyridine-3-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methylpyridine-3-carbohydrazide — Chemical Substance Information. Retrieved from [Link]

  • Gong, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLOS ONE. Retrieved from [Link]

  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Fernandez-Alonso, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Retrieved from [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceuticals. Retrieved from [Link]

  • Richard, J. P., et al. (2006). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Retrieved from [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

Sources

Optimization

Optimizing yield in 5-Methylpyridine-3-carbohydrazide condensation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of bioactive hydrazones and Schiff bases.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of bioactive hydrazones and Schiff bases. The condensation of 5-methylpyridine-3-carbohydrazide with aldehydes or ketones is a fundamental transformation in drug discovery, but achieving >90% yield requires precise thermodynamic and kinetic control.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded system for troubleshooting and optimizing your workflows.

Mechanistic Grounding & Workflow

The formation of a hydrazone from1[1] is an equilibrium-driven condensation reaction[2]. The 5-methyl group on the pyridine ring exerts a mild electron-donating inductive (+I) effect, which marginally enhances the nucleophilicity of the carbohydrazide moiety compared to unsubstituted nicotinohydrazide. However, the rate-limiting step remains the breakdown of the tetrahedral carbinolamine intermediate[2].

To drive this reaction forward, we must manipulate two factors:

  • Electrophilic Activation: Using a mild acid catalyst to protonate the carbonyl oxygen without neutralizing the hydrazide nucleophile[2].

  • Le Chatelier's Principle: Removing water or precipitating the product to prevent hydrolysis and shift the equilibrium toward the hydrazone[3].

Workflow R1 5-Methylpyridine-3-carbohydrazide (Nucleophile) Int Tetrahedral Intermediate (Rate-Limiting Step) R1->Int Nucleophilic Attack R2 Aldehyde / Ketone (Electrophile) Cat Glacial Acetic Acid (pH 4-5) Protonates Carbonyl R2->Cat Activation Cat->Int Enhanced Electrophilicity Dehyd Dehydration (-H2O) Shift Equilibrium Int->Dehyd Acid-Assisted Breakdown Prod Hydrazone Product (Target) Dehyd->Prod Irreversible (if H2O removed)

Mechanistic workflow for acid-catalyzed hydrazone condensation.

The Self-Validating Protocol: Acid-Catalyzed Condensation

This protocol is designed as a "self-validating system." At each step, a physical or chemical change confirms the reaction is proceeding correctly, eliminating guesswork.

Step 1: Reactant Solvation & Stoichiometry

  • Action: Dissolve 1.0 equivalent of 5-methylpyridine-3-carbohydrazide in absolute ethanol to achieve a 0.1 M concentration. Add 1.05 equivalents of the target aldehyde/ketone.

  • Causality: A slight excess of the carbonyl compound ensures complete consumption of the hydrazide, preventing symmetrical azine formation[4]. Absolute ethanol is chosen because protic solvents stabilize the tetrahedral intermediate through hydrogen bonding[2].

  • Validation: The solution should be clear. Initial cloudiness indicates degraded starting material.

Step 2: pH-Controlled Catalysis

  • Action: Add 5–10 mol% of glacial acetic acid (approximately 2-3 drops per 10 mL of solvent).

  • Causality: The reaction is highly pH-dependent. Glacial acetic acid lowers the pH to the optimal 4–5 range[2]. Stronger acids (like HCl) would protonate the primary amine of the hydrazide, rendering it non-nucleophilic and stalling the reaction[2].

  • Validation: Verify the pH using a micro-probe or pH paper.

Step 3: Thermal Activation (Reflux)

  • Action: Attach a reflux condenser and heat the mixture to 75–80 °C for 2–6 hours[4].

  • Causality: Heat provides the activation energy required for the rate-limiting dehydration of the tetrahedral intermediate[2].

  • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active hydrazide spot and the emergence of a new, often intensely yellow/fluorescent spot (due to extended C=N-N conjugation) confirms conversion[3].

Step 4: Kinetic Precipitation

  • Action: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes[2].

  • Causality: Slow cooling promotes the formation of a pure crystalline lattice, excluding impurities. The ice bath drastically reduces the solubility of the hydrazone in ethanol, driving precipitation[2].

  • Validation: A dense crystalline solid will crash out of the solution.

Quantitative Data: Parameter Optimization

The following tables summarize the expected impact of various parameters on the reaction yield, synthesized from literature on pyridine-carbohydrazide condensations[4],[3].

Table 1: Solvent Selection & Yield Impact

SolventBoiling PointSolvation QualityExpected Yield RangeCausality / Notes
Absolute Ethanol 78 °CExcellent85% - 95%Optimal balance of solubility and boiling point for reflux[4].
Methanol 65 °CGood75% - 85%Lower reflux temperature slows the dehydration step[4].
THF 66 °CModerate< 60%Lacks protic hydrogen-bonding to stabilize the intermediate.

Table 2: Catalyst & pH Optimization

CatalystResulting pHReaction KineticsCausality / Notes
Glacial Acetic Acid 4.0 - 5.0Fast (2-4 hrs)Optimal. Protonates carbonyl, leaves hydrazide active[2].
None (Neutral) ~7.0Very Slow (>12 hrs)Uncatalyzed breakdown of the intermediate is rate-limiting[2].
HCl (1M) < 2.0StalledComplete protonation of the hydrazide nucleophile[2].
K2CO3 (Base) > 9.0Moderate (6-8 hrs)Alternative pathway for highly acid-sensitive aldehydes[3],[5].

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield or Impure Hydrazone Q1 Is the product oily? Start->Q1 Q2 Is starting material unconsumed (TLC)? Start->Q2 Sol1 Triturate with cold hexane or recrystallize in EtOH Q1->Sol1 Yes Sol2 Check pH (Target 4-5). Add Glacial Acetic Acid Q2->Sol2 Yes (Reaction stalled) Sol3 Check for Azine byproduct. Ensure 1:1.05 stoichiometry Q2->Sol3 No (Side reactions)

Troubleshooting decision tree for common condensation reaction failures.

Q1: My reaction yielded an oily residue instead of a crystalline solid. How do I fix this? A1: Oily products typically result from unreacted starting materials or solvent trapped in the product matrix[4]. Solution: Triturate the oil with a non-polar solvent like cold hexane to extract unreacted aldehydes, or perform a hot recrystallization in minimal ethanol[4].

Q2: The TLC shows the starting materials are unconsumed after 6 hours of reflux. What went wrong? A2: This is almost always a pH issue. If the pH is too high, the carbonyl isn't activated; if it's too low, the hydrazide is deactivated[2]. Solution: Verify the pH is exactly between 4 and 5. If you are using an electron-rich aldehyde (which is less electrophilic), you may need to increase the reflux time or switch to a Dean-Stark apparatus to actively remove water and force the equilibrium[3].

Q3: I observed a white precipitate forming within the first 10 minutes, but TLC shows it's not my target hydrazone. What is it? A3: This is likely an azine byproduct. If your 5-methylpyridine-3-carbohydrazide contains trace free hydrazine (a common synthetic impurity), it will rapidly react with two equivalents of your aldehyde to form a symmetrical azine[4]. Solution: Ensure the purity of your starting hydrazide and strictly control your stoichiometry to a 1:1.05 ratio (hydrazide:aldehyde)[4].

Q4: Can I use polymer-supported reagents to improve the yield? A4: Yes. Solid-functionalized resins (e.g., Amb15) can act as both the acid catalyst and a scavenger. Studies show that acidic sites on these resins catalyze the condensation faster than free solution reactions, particularly for less-reactive ketones[6].

References

  • Benchchem - Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. 2

  • PubChem - 5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222. 1

  • Benchchem - Technical Support Center: Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine.4

  • Scholars Research Library - A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. 3

  • ACS Omega - Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.6

  • ResearchGate - Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Column Chromatography for 5-Methylpyridine-3-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying basic, polar heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying basic, polar heterocycles.

Chemical Profiling: 5-Methylpyridine-3-carbohydrazide (Molecular Weight: 151.17 g/mol ) is a highly polar molecule featuring a basic pyridine nitrogen and a strongly nucleophilic, hydrogen-bonding carbohydrazide moiety[1]. When subjected to standard normal-phase silica gel chromatography, these features trigger severe acid-base interactions and on-column reactivity, leading to poor recovery and artifact formation.

Below is the definitive troubleshooting guide, workflow, and self-validating protocol to ensure high-purity isolation.

I. Chromatographic Decision Workflow

The following logic tree outlines the critical decision points required to prevent on-column degradation and irreversible adsorption.

G Start Crude 5-Methylpyridine- 3-carbohydrazide CheckSolvent Are carbonyl solvents (e.g., acetone) present? Start->CheckSolvent RemoveCarbonyl Evaporate & replace with DCM or EtOAc CheckSolvent->RemoveCarbonyl Yes (Prevents hydrazone formation) ChoosePhase Select Stationary Phase CheckSolvent->ChoosePhase No RemoveCarbonyl->ChoosePhase StandardSilica Standard Silica (SiO2) ChoosePhase->StandardSilica AmineSilica NH2-Functionalized Silica ChoosePhase->AmineSilica AddTEA Add 1-2% TEA or NH4OH to Mobile Phase StandardSilica->AddTEA Neutralize acidic silanols StandardElution Elute with DCM/MeOH (No basic modifier needed) AmineSilica->StandardElution PureProduct Pure 5-Methylpyridine- 3-carbohydrazide AddTEA->PureProduct StandardElution->PureProduct

Decision matrix for the chromatographic purification of basic hydrazides.

II. Quantitative Phase & Solvent Comparison

Selecting the right stationary and mobile phase combination is critical. The table below summarizes the empirical outcomes of various chromatographic systems applied to 5-Methylpyridine-3-carbohydrazide.

Stationary PhaseMobile Phase SystemBasic ModifierTailing Factor (Tf)Typical RecoveryMechanistic Causality
Standard Silica (SiO2) DCM / MeOHNone> 3.0 (Severe)< 40%Irreversible binding of basic nitrogens to acidic silanol (Si-OH) groups.
Standard Silica (SiO2) DCM / MeOH1-2% Et3N (TEA)1.1 - 1.385 - 95%TEA acts as a sacrificial base, competitively masking silanol sites[2].
NH2-Silica DCM / MeOHNone1.0 - 1.2> 90%Basic surface naturally repels basic nitrogens; no modifier needed.
Standard Silica (SiO2) Hexane / AcetoneNoneN/A (Artifacts)VariableAcetone reacts with the primary amine of the hydrazide to form a Schiff base[3].
III. Troubleshooting Guides & FAQs

Q: My compound is streaking down the entire TLC plate and failing to elute from the column. What is causing this? A: 5-Methylpyridine-3-carbohydrazide contains a basic pyridine nitrogen and a highly polar carbohydrazide moiety[1]. Standard silica gel (SiO2) features slightly acidic silanol (Si-OH) groups on its surface. When a basic amine or hydrazide passes through, it engages in strong acid-base interactions and hydrogen bonding, leading to severe peak tailing and irreversible adsorption[2]. Solution: You must "deactivate" the silica. Add 1% to 2% (v/v) Triethylamine (TEA) or concentrated aqueous ammonia to your mobile phase[2][4]. The TEA competitively binds to and neutralizes the acidic silanols, allowing your target compound to elute in a tight, well-resolved band[5].

Q: I recovered a product, but LC-MS and NMR indicate a higher mass and extra alkyl groups. Did my compound degrade? A: Your compound likely underwent an on-column condensation reaction. Hydrazides are potent nucleophiles. If you utilized ketone or aldehyde solvents (such as acetone or methyl ethyl ketone) in your mobile phase or during sample loading, the primary amine of the hydrazide will react with the carbonyl carbon to form a hydrazone (Schiff base)[3]. This reaction is catalyzed by the slightly acidic environment of standard silica gel. Solution: Strictly avoid all carbonyl-containing solvents. Utilize Dichloromethane (DCM), Methanol (MeOH), or Ethyl Acetate (EtOAc) as your primary solvent system.

Q: How do I separate the unreacted ester precursor from the target hydrazide? A: The synthesis of 5-methylnicotinohydrazide typically involves reacting an ester (e.g., methyl 5-methylnicotinate) with hydrazine hydrate. The starting ester is significantly less polar than the resulting hydrazide[3]. Solution: Employ a step-gradient elution. Begin with a low-polarity system (e.g., 100% DCM or 95:5 DCM:MeOH) to rapidly elute the unreacted ester. Once the ester has cleared the column, step up the polarity (e.g., 90:10 DCM:MeOH with 1% TEA) to elute the highly polar hydrazide.

IV. Step-by-Step Methodology: TEA-Deactivated Normal Phase Chromatography

This protocol is designed as a self-validating system to guarantee the successful purification of basic hydrazides.

Step 1: Mobile Phase & Modifier Preparation

  • Prepare your primary eluent system (e.g., a gradient starting at DCM/MeOH 95:5).

  • Add exactly 1% to 2% (v/v) Triethylamine (TEA) to the mixture[2]. Causality: TEA is highly volatile and acts as a sacrificial base in organic solvents. Because of its steric bulk, it effectively coats the stationary phase without participating as a nucleophile, preventing your target molecule from sticking[6].

Step 2: Column Packing and Deactivation

  • Slurry pack the standard silica gel using the TEA-spiked mobile phase.

  • Flush the column with at least 2 to 3 column volumes of the TEA-containing solvent to ensure complete neutralization of the silanol groups[4]. Self-Validation Check: Before loading your sample, collect 5 mL of the eluent dripping from the column and test it with pH paper. It must register as basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing until the pH shifts.

Step 3: Dry Loading the Sample

  • Dissolve the crude 5-Methylpyridine-3-carbohydrazide in a minimal amount of DCM/MeOH.

  • Add a small amount of silica gel (approx. 1:3 sample-to-silica weight ratio) and evaporate the solvent completely under reduced pressure to create a free-flowing powder. Causality: Highly polar compounds require strong, polar solvents to dissolve. If loaded as a liquid, this "strong solvent plug" will drag the compound down the column prematurely, ruining resolution. Dry loading eliminates this solvent front effect.

Step 4: Elution and Fraction Collection

  • Load the dry silica-sample mixture onto the top of the column and top with a protective layer of sand.

  • Elute using the TEA-spiked mobile phase gradient. Monitor fractions via TLC (visualized under UV 254 nm due to the pyridine ring).

Step 5: Post-Purification Processing

  • Pool the fractions containing the pure product and evaporate under reduced pressure. Self-Validation Check: TEA can sometimes linger in the final product. If a fishy odor persists or TEA peaks appear in the 1H NMR (a triplet at ~1.0 ppm and a quartet at ~2.5 ppm), co-evaporate the residue with toluene or diethyl ether 2-3 times. This forms an azeotrope that efficiently strips away residual TEA[2].

V. References

1.[3] Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds - BenchChem - 3 2.[6] Understanding the volatile nature and strong basicity of triethylamine in organic synthesis - BDMAEE -6 3.[2] Technical Support Center: Purifying Basic Amines via Column Chromatography - BenchChem - 2 4.[5] Application Note and Protocol for the Purification of N,N-dibutyl-2-chloropyridin-4-amine by Column Chromatography - BenchChem - 5 5.[4] Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses - 4 6.[1] 5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222 - PubChem - 1

Sources

Optimization

Resolving common impurities in 5-Methylpyridine-3-carbohydrazide synthesis

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of pyridine-carbohydrazides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of pyridine-carbohydrazides.

The synthesis of 5-Methylpyridine-3-carbohydrazide (a critical pharmaceutical building block) is typically achieved via the nucleophilic acyl substitution of an ester (e.g., methyl 5-methylnicotinate) with hydrazine hydrate. While the conversion itself is straightforward, the reaction is prone to generating strict regulatory impurities—most notably diacylhydrazine dimers, hydrolysis byproducts, and genotoxic residual hydrazine.

This guide is designed to provide actionable, causality-driven solutions to control these impurities and ensure your workflows are self-validating.

Mechanistic Overview of Impurity Pathways

Understanding the kinetic and thermodynamic drivers of your reaction is the first step in troubleshooting. The diagram below illustrates how suboptimal conditions divert the starting material toward unwanted impurities.

SynthesisPathways SM Methyl 5-methylnicotinate (Starting Ester) Target 5-Methylpyridine-3-carbohydrazide (Target Product) SM->Target Optimal Stoichiometry (Excess N2H4, <60°C) Acid 5-Methylnicotinic Acid (Hydrolysis Impurity) SM->Acid + H2O (Base-Catalyzed Hydrolysis) N2H4 Hydrazine Hydrate (Nucleophile) N2H4->Target Optimal Stoichiometry (Excess N2H4, <60°C) Dimer Diacylhydrazine Dimer (Over-reaction Impurity) Target->Dimer + Excess Ester (Secondary Acylation)

Reaction pathways defining the impurity profile of 5-methylpyridine-3-carbohydrazide.

Troubleshooting FAQs: Impurity Resolution

Q1: My HPLC traces show a late-eluting impurity with a mass corresponding to a symmetric dimer. How do I suppress this? A: You are observing the diacylhydrazine impurity (N,N'-bis(5-methylnicotinoyl)hydrazine). This occurs because the primary product, 5-methylpyridine-3-carbohydrazide, retains a nucleophilic terminal nitrogen. If the local concentration of the starting ester remains high relative to hydrazine, the newly formed hydrazide will compete with hydrazine to attack another molecule of the ester[1]. Causality & Solution: To enforce pseudo-first-order kinetics favoring the primary amine, you must maintain a large stoichiometric excess of hydrazine. Implement an inverse addition protocol: add the ester dropwise into the hydrazine solution, rather than adding hydrazine to the ester. Keep temperatures below 60°C to reduce the thermodynamic drive for secondary acylation.

Q2: I am recovering significant amounts of 5-methylnicotinic acid instead of the target hydrazide. What is driving this side reaction? A: This is a classic case of competitive nucleophilic acyl substitution where water outcompetes hydrazine. Hydrazine hydrate inherently introduces water into the system. If your solvent is not anhydrous, or if the reaction is heated excessively, the ester undergoes base-catalyzed hydrolysis (with hydrazine acting as the base rather than the nucleophile)[1]. Causality & Solution: Ensure you are using absolute anhydrous ethanol as your solvent. Furthermore, run the reaction at room temperature (20–25°C). Elevated temperatures exponentially increase the rate of hydrolysis relative to hydrazinolysis.

Q3: Hydrazine is a Class 2 genotoxic impurity (GTI). How can we accurately quantify it down to ppm levels when it lacks a UV chromophore? A: Hydrazine ( N2​H4​ ) is notoriously difficult to detect via conventional UV-HPLC due to its lack of a chromophore, high polarity, and low molecular weight. Additionally, the API matrix often overshadows its response[2]. Causality & Solution: We employ a pre-column derivatization strategy using 2-Hydroxy-1-naphthaldehyde (HNA) . HNA condenses with free hydrazine to form a hydrazone derivative. This attaches a strong chromophore, shifts the UV maximum ( λmax​ ) to 406–424 nm (well into the visible range, away from the 190–380 nm absorption of the API matrix), and decreases polarity for better retention on reversed-phase C18 columns[3][4].

DerivatizationWorkflow N2H4 Residual Hydrazine (No UV Chromophore) Hydrazone Hydrazone Derivative (Strong Chromophore) N2H4->Hydrazone Condensation (RT, 30 min) HNA HNA Reagent (Derivatizing Agent) HNA->Hydrazone HPLC HPLC-UV Analysis (Detection at 406 nm) Hydrazone->HPLC Quantitation (LOD: 0.25 ppm)

HNA derivatization workflow for the UV-visible quantitation of genotoxic hydrazine.

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis of 5-Methylpyridine-3-carbohydrazide

Objective: Maximize yield while suppressing diacylhydrazine and hydrolysis impurities via kinetic control.

  • Prepare Hydrazine Base: Charge a clean, dry reactor with 2.0 equivalents of 80% hydrazine hydrate and anhydrous absolute ethanol (5 volumes)[5].

  • Prepare Ester Solution: In a separate vessel, dissolve 1.0 equivalent of methyl 5-methylnicotinate in anhydrous ethanol (5 volumes).

  • Inverse Addition: Add the ester solution dropwise to the hydrazine solution over 1 hour, maintaining the internal temperature strictly between 20°C and 25°C.

    • Validation Checkpoint: A white, needle-like precipitate should begin forming midway through the addition, indicating successful primary conversion[5].

  • Reaction Maturation: Stir at room temperature for 3 hours.

    • Validation Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1); the starting ester spot ( Rf​≈0.7 ) should disappear completely[1].

  • Isolation: Concentrate the mixture under reduced pressure to half volume. Slowly add cold purified water to induce complete precipitation.

  • Purification: Filter the solid and wash thoroughly with ice-cold ethanol to purge unreacted hydrazine. Dry under vacuum at 40°C to constant weight.

Protocol B: Trace Hydrazine Quantitation via HNA Derivatization

Objective: Quantify residual hydrazine to ensure compliance with genotoxic impurity thresholds.

  • Sample Preparation: Accurately weigh 100 mg of the synthesized 5-methylpyridine-3-carbohydrazide and dissolve it in 1.0 mL of DMSO.

  • Derivatization: Add 1.0 mL of a 0.1% HNA solution (prepared in methanol) to the sample vial.

  • Incubation: Vortex the mixture and let it stand at room temperature for 30 minutes to ensure complete condensation.

    • Validation Checkpoint: The solution will develop a distinct yellow tint as the highly conjugated hydrazone forms.

  • HPLC Analysis: Inject 10 µL onto a reversed-phase C18 column (150 × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water / Acetonitrile. Monitor the absorbance at 406 nm[2][6].

  • System Suitability: Ensure the resolution between the API peak and the HNA-hydrazone peak is > 2.0. The limit of detection (LOD) should be validated at 0.25 ppm[3][4].

Quantitative Data: Impurity Profiles & Analytical Specifications

ImpurityChemical OriginControl StrategyAnalytical MethodTypical Acceptance Limit
Unreacted Ester Incomplete conversionEnsure 2.0 eq hydrazineHPLC-UV (254 nm)< 0.10% (w/w)
5-Methylnicotinic Acid Base-catalyzed hydrolysisUse anhydrous solvent, T < 30°CHPLC-UV (254 nm)< 0.15% (w/w)
Diacylhydrazine Dimer Secondary acylationInverse addition, excess hydrazineLC-MS or HPLC-UV< 0.10% (w/w)
Residual Hydrazine Unreacted starting materialCold ethanol wash, vacuum dryingHPLC-UV (406 nm, HNA derivatized)< 2.5 ppm (GTI threshold)

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Methylpyridine-3-carbohydrazide

Welcome to the Technical Support Center for 5-Methylpyridine-3-carbohydrazide (also known as 5-methylnicotinohydrazide). This guide is designed for researchers, analytical chemists, and drug development professionals fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methylpyridine-3-carbohydrazide (also known as 5-methylnicotinohydrazide). This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges in purifying this specific heteroaromatic hydrazide.

The molecule presents unique crystallization challenges due to its dual functionality: a basic, polar pyridine ring and a highly reactive, hydrogen-bonding carbohydrazide motif. The addition of the 5-methyl group slightly increases its lipophilicity compared to standard nicotinohydrazide, shifting its solubility profile and requiring highly specific solvent parameters.

Part 1: Troubleshooting FAQs

Q1: I tried to crystallize my crude compound using acetone as an anti-solvent, but the resulting crystals have a different melting point and molecular weight. What went wrong? A1: You have inadvertently synthesized a new compound. Hydrazides are highly reactive towards ketones and aldehydes[1]. When you dissolve or precipitate 5-Methylpyridine-3-carbohydrazide in acetone, the primary amine of the hydrazide group undergoes a rapid nucleophilic condensation reaction with the carbonyl carbon of the acetone. This forms a Schiff base (a hydrazone) and water[1].

  • The Fix: Never use ketones (e.g., acetone, MEK) or aldehydes as solvents or anti-solvents for hydrazide crystallization. Stick to alcohols (methanol, ethanol) as your primary solvents and aliphatic hydrocarbons (hexanes, heptane) as anti-solvents.

Q2: My solution cools down, but instead of forming crystals, the compound separates into a dense, yellow syrup at the bottom of the flask. How do I fix this "oiling out"? A2: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the compound precipitates at a temperature above the melting point of its solvated state. 5-Methylpyridine-3-carbohydrazide forms an extensive intermolecular hydrogen-bonding network (N-H···O and O-H···N) that can trap solvent molecules, drastically lowering its melting point in solution. Pyridine derivatives are notorious for this behavior due to their high polarity[2].

  • The Causality: You are likely using an anti-solvent that is too non-polar, or you added it too quickly, pushing the system outside the metastable zone directly into the unstable spinodal decomposition region.

  • The Fix: Reheat the mixture until the oil redissolves. Add 10-15% more of your "good" solvent (e.g., ethanol) to decrease the saturation temperature. Cool the solution much more slowly (e.g., 0.1 °C/min) and introduce a seed crystal just below the solubility curve to force solid nucleation before LLPS can occur.

Q3: The compound is completely insoluble in non-polar solvents but far too soluble in water and methanol. How do I achieve a good yield? A3: This "all-or-nothing" solubility is typical for pyridine-carbohydrazides. Thermodynamic studies on related nicotinohydrazides show they exhibit extremely high solubility in water and methanol, but significantly lower solubility in ethanol[3]. The 5-methyl group adds slight steric hindrance and lipophilicity, making ethanol the absolute "sweet spot." It dissolves the compound at reflux but has a steep solubility curve, allowing for high recovery upon cooling to 0 °C without the need for aggressive anti-solvents.

Part 2: Quantitative Data & Solvent Selection Matrix

To design a self-validating crystallization protocol, you must select solvents based on their chemical compatibility and thermodynamic profiles.

Solvent CategorySpecific SolventsSuitabilityMechanistic Rationale & Risks
Good Solvents (Protic) Methanol, WaterModerateToo soluble; steep solubility curve makes controlled nucleation difficult. High risk of hydrate formation[3].
Good Solvents (Optimal) Ethanol, IsopropanolExcellent Moderate solubility at reflux, low solubility at 0 °C. Ideal for cooling crystallization[3].
Anti-Solvents (Non-Polar) Hexanes, HeptaneExcellent Induces supersaturation. Must be added dropwise to hot solution to avoid oiling out[2].
Incompatible Solvents Acetone, BenzaldehydeDO NOT USE Hydrazide group will react to form a Schiff base (hydrazone derivative)[1].
Aprotic Polar DMF, DMSOPoorBoiling points are too high; difficult to remove from the final crystal lattice without vacuum drying.

Part 3: Experimental Methodologies

Protocol A: Binary Solvent (Ethanol/Hexane) Anti-Solvent Crystallization

This protocol utilizes the "like-dissolves-like" principle, leveraging ethanol to disrupt the hydrazide hydrogen bonds, while hexane forces the compound out of solution.

  • Dissolution: Place 1.0 g of crude 5-Methylpyridine-3-carbohydrazide in a 50 mL Erlenmeyer flask. Add 10 mL of absolute ethanol.

  • Heating: Heat the mixture to 65 °C while stirring until the solid is completely dissolved. If insoluble impurities remain, perform a hot gravity filtration[2].

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot (approx. 60 °C), add hot hexanes dropwise using a Pasteur pipette. Swirl continuously.

  • Turbidity Point: Stop adding hexanes the exact moment a faint, persistent cloudiness appears (usually around 15-20 mL of hexanes). Add 2-3 drops of hot ethanol to clear the solution.

  • Controlled Cooling: Seal the flask and allow it to cool ambiently to room temperature over 2 hours. Do not disturb the flask.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield. Filter under vacuum and wash with 5 mL of cold hexanes.

  • Self-Validation Check: Before scaling up, run a Thin Layer Chromatography (TLC) or 1 H-NMR on the first batch of crystals. The absence of a methyl singlet near 2.0 ppm (if acetone was accidentally used in glassware cleaning) confirms the hydrazide remains intact and no hydrazone was formed.

Protocol B: Seeding to Bypass Liquid-Liquid Phase Separation (LLPS)

If your compound consistently oils out due to impurities lowering the melting point, use this self-validating seeding method.

  • Prepare a supersaturated solution in ethanol as described in Protocol A, but do not add hexanes.

  • Cool the solution slowly (0.5 °C/min) using a programmable water bath.

  • At 40 °C (a temperature strictly validated to be above the oiling-out threshold for this compound), add 1-2 mg of pure 5-Methylpyridine-3-carbohydrazide "seed" crystals[2].

  • Mechanism: The seeds provide a low-energy surface for heterogeneous nucleation. This bypasses the high activation energy barrier required for spontaneous nucleation, forcing the compound to crystallize into a solid lattice rather than phase-separating into an amorphous oil.

Part 4: Crystallization Workflow & Logic

CrystallizationWorkflow Start Crude 5-Methylpyridine- 3-carbohydrazide Dissolve Dissolve in Good Solvent (e.g., EtOH) at 60°C Start->Dissolve Check Cool slowly. What forms? Dissolve->Check Oil Oils Out (LLPS) Check->Oil Phase Separation Clear Remains Clear (Supersaturated) Check->Clear No Nucleation Crystals Crystals Form Check->Crystals Nucleation FixOil Reheat, add more EtOH, or change anti-solvent Oil->FixOil FixClear Add anti-solvent (Hexane), scratch flask, or seed Clear->FixClear Isolate Filter & Wash (Pure Product) Crystals->Isolate FixOil->Check FixClear->Check

Decision tree for troubleshooting 5-Methylpyridine-3-carbohydrazide crystallization.

References

  • Solid-liquid equilibrium of in some pure solvents and binary solvents from 293.15 K to 318.15 K. Taylor & Francis / Chemical Engineering Communications. [Link]

  • Synthesis and Biological Evaluation of Dantrolene-Like Hydrazide and Hydrazone Analogues as Multitarget Agents. National Institutes of Health (NIH) / PMC.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Methylpyridine-3-carbohydrazide Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges of coupling heteroaryl hydrazides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges of coupling heteroaryl hydrazides. 5-Methylpyridine-3-carbohydrazide (also known as 5-methylnicotinohydrazide) is a highly valuable building block in drug development[1]. While its 5-methyl group is meta to the carbohydrazide moiety and does not directly occlude the reactive nitrogen, severe steric hindrance frequently arises from the coupling partners (e.g., bulky ketones, ortho-substituted aryl halides). Furthermore, the pyridine nitrogen can coordinate with metal catalysts, exacerbating the effective steric bulk during transition-metal-catalyzed cross-couplings[2].

This guide provides field-proven, self-validating protocols to bypass these steric and electronic bottlenecks.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Yield in 5-Methylpyridine- 3-carbohydrazide Coupling Identify Identify Reaction Pathway Start->Identify Condensation Hydrazone Formation (Reaction with Carbonyls) Identify->Condensation Arylation C-N Cross-Coupling (Reaction with Aryl Halides) Identify->Arylation StericCarbonyl Sterically Hindered Ketone? (e.g., ortho-substituted) Condensation->StericCarbonyl StericAryl Sterically Hindered Aryl Halide? (e.g., ortho-substituted) Arylation->StericAryl SolCondensation Add Nucleophilic Catalyst (Aniline 10-100 mM) Maintain pH 4.5 - 6.0 StericCarbonyl->SolCondensation Yes SolArylation Use Bulky Electron-Rich Ligand (e.g., L9 or XPhos) Use Cs2CO3 in 1,4-Dioxane StericAryl->SolArylation Yes Validation Self-Validation Checkpoint: Monitor intermediate formation SolCondensation->Validation SolArylation->Validation

Fig 1: Diagnostic workflow for steric hindrance in 5-Methylpyridine-3-carbohydrazide couplings.

Troubleshooting Guide 1: Hydrazone Condensation Reactions

The Mechanistic Challenge (Causality)

The formation of a hydrazone bond involves the nucleophilic attack of the hydrazide's terminal nitrogen onto a carbonyl carbon, followed by a rate-limiting dehydration step[3]. When using sterically encumbered ketones, the initial nucleophilic attack is severely retarded due to steric clash in the tetrahedral intermediate.

The Solution: Nucleophilic catalysis using aniline. Aniline reacts rapidly with the hindered carbonyl to form a protonated Schiff base (imine)[4]. This intermediate is highly electrophilic and structurally planar, making it significantly less sterically demanding for the incoming 5-methylpyridine-3-carbohydrazide. This catalytic bypass can accelerate the reaction by up to 400-fold at an optimal pH of 4.5 to 6.0[5].

Self-Validating Protocol: Aniline-Catalyzed Condensation
  • Buffer Preparation: Prepare a 100 mM ammonium acetate buffer and adjust the pH to strictly 5.5. Causality: A pH below 4.0 will fully protonate the aniline (rendering it inactive), while a pH above 7.0 prevents the necessary protonation of the Schiff base intermediate[3],[5].

  • Reagent Mixing: In a reaction vial, dissolve the sterically hindered carbonyl (1.0 eq, 50 mM) and 5-Methylpyridine-3-carbohydrazide (1.2 eq, 60 mM) in a 1:1 mixture of the prepared buffer and DMSO to ensure solubility[6].

  • Catalyst Addition & Self-Validation: Add aniline to achieve a final concentration of 100 mM.

    • Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy or TLC. Within 15 minutes, you should observe a rapid shift in absorbance or a new transient TLC spot, indicating the successful formation of the Schiff base intermediate. If no change occurs, verify that your buffer does not contain primary amines (e.g., Tris), which will competitively poison the reaction[3].

  • Incubation & Final Validation: Stir the mixture at 37°C for 2-24 hours[3]. Confirm completion via LC-MS; the mass of the desired hydrazone should dominate the chromatogram.

Troubleshooting Guide 2: Pd-Catalyzed N-Arylation

The Mechanistic Challenge (Causality)

Coupling 5-methylpyridine-3-carbohydrazide with ortho-substituted aryl halides via Buchwald-Hartwig-type amination often fails with standard ligands like PPh₃. The steric bulk of the aryl halide prevents efficient oxidative addition and transmetalation. Additionally, the 5-methyl group slightly increases the electron density of the pyridine nitrogen via inductive effects, making it a strong competing ligand for the palladium center. This causes catalyst poisoning and alters the spatial geometry, compounding the steric hindrance[2].

The Solution: Utilizing highly sterically encumbered, electron-rich dialkylbiaryl phosphine ligands (like XPhos) or MOP-type ligands (e.g., L9: 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl). These ligands are bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center while simultaneously promoting rapid reductive elimination of the sterically hindered product[2].

Self-Validating Protocol: Sterically Encumbered Cross-Coupling
  • Glovebox Setup & Catalyst Activation: In an inert atmosphere (nitrogen/argon glovebox), combine Pd₂(dba)₃ (2 mol%) and the bulky ligand L9 or XPhos (4 mol%) in anhydrous 1,4-dioxane.

    • Self-Validation Checkpoint: Stir for 15 minutes at room temperature. The solution must transition from a dark purple/red to a clear golden-yellow, confirming the reduction to the active, monoligated Pd(0) complex. If the solution turns black, Pd-black has precipitated due to oxygen contamination or failed ligand coordination. Do not proceed until this is resolved.

  • Reagent Addition: Add the ortho-substituted aryl halide (1.0 eq), 5-Methylpyridine-3-carbohydrazide (1.2 eq), and anhydrous Cs₂CO₃ (1.5 eq)[2].

    • Causality: Cs₂CO₃ is a mild, insoluble base that slowly deprotonates the hydrazide, maintaining a controlled concentration of the active nucleophile without degrading the heteroaryl ring[2].

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to 100°C for 12-24 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate for column chromatography.

Quantitative Performance Matrix

The following table summarizes the impact of optimizing conditions to overcome steric hindrance in 5-Methylpyridine-3-carbohydrazide couplings based on established mechanistic data[2],[5].

Reaction TypeCoupling PartnerKey Reagent / CatalystConditionsExpected YieldMechanistic Role
Hydrazone Formation Bulky KetoneNone (Control)pH 7.0, 25°C< 10%Uncatalyzed; reaction stalled by steric clash at transition state.
Hydrazone Formation Bulky KetoneAniline (100 mM)pH 5.5, 37°C> 85%Schiff base intermediate bypasses steric clash; highly electrophilic.
N-Arylation Ortho-Aryl HalidePd₂(dba)₃ / PPh₃1,4-Dioxane, 100°C< 5%Pyridine N-coordination poisons catalyst; failed reductive elimination.
N-Arylation Ortho-Aryl HalidePd₂(dba)₃ / L9 (MOP)1,4-Dioxane, 100°C75 - 90%Bulky ligand forces elimination and physically blocks N-chelation.

Frequently Asked Questions (FAQs)

Q: Why does my hydrazone formation stall even after adding aniline? A: Check your buffer system. Primary amine-containing buffers (like Tris or glycine) will compete with your hydrazide and the aniline catalyst, forming stable, off-target Schiff bases[3]. Always use non-amine buffers such as acetate, MES, or phosphate for these couplings.

Q: Can I use standard cross-coupling bases like NaOtBu for the N-arylation of 5-Methylpyridine-3-carbohydrazide? A: It is highly discouraged. Strong bases like NaOtBu can deprotonate the hydrazide prematurely or lead to unwanted side reactions with the pyridine ring. Mild, insoluble bases like Cs₂CO₃ are preferred in combination with 1,4-dioxane to maintain a controlled, steady-state concentration of the active nucleophile[2].

Q: Does the 5-methyl group directly cause steric hindrance? A: No. The 5-methyl group is meta to the carbohydrazide and does not physically block the reaction site[1]. However, its electron-donating inductive effect makes the pyridine nitrogen a stronger Lewis base. In metal-catalyzed reactions, this increases the likelihood of the pyridine ring coordinating to the catalyst, which is why sterically encumbered ligands are mandatory to shield the metal center[2].

References

  • 5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222 Source: PubChem (National Institutes of Health) URL:[Link]

  • An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides Source: Organic Chemistry Portal (Synlett, 2011) URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - National Institutes of Health URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy: 5-Methylpyridine-3-carbohydrazide vs. Isoniazid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist in antimicrobial drug discovery, I freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate structural analogs to overcome multidrug-resistant (MDR) bacterial strains. Isoniazid (pyridine-4-carbohydrazide, INH) remains a cornerstone of tuberculosis (TB) therapy. However, the rapid emergence of INH-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of positional isomers and derivatives, such as 5-Methylpyridine-3-carbohydrazide (5-MNC) .

This guide objectively compares the mechanistic pathways, antimicrobial efficacy, and experimental validation protocols for these two scaffolds, providing actionable insights for drug development professionals.

Mechanistic Divergence: The Causality of Positional Isomerism

The antimicrobial divergence between INH and 5-MNC is fundamentally rooted in their steric and electronic interactions with mycobacterial enzymes.

  • Isoniazid (INH): INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The para-nitrogen in the pyridine ring (position 4) is critical for optimal hydrogen bonding within the KatG active site. Upon activation by hydrogen peroxide, INH forms an isonicotinoyl radical that couples with NAD+ to generate an acyl-NAD adduct. This adduct potently inhibits InhA (enoyl-acyl carrier protein reductase), halting mycolic acid synthesis and causing bacterial cell death, as detailed in [1].

  • 5-Methylpyridine-3-carbohydrazide (5-MNC): Shifting the hydrazide group to the meta-position (position 3) and adding a methyl group fundamentally alters the molecule's geometry. Structural activity relationship (SAR) studies demonstrate that[2]. The steric mismatch prevents efficient KatG binding, failing to generate the necessary acyl-NAD adduct[1].

  • The Hybridization Advantage: While 5-MNC lacks intrinsic anti-TB activity, it serves as a highly versatile pharmacophore. When hybridized with bulky moieties (e.g., isatin conjugates or transition metal complexes), these derivatives bypass KatG dependence entirely. For instance,[3], exhibiting broad-spectrum antibacterial activity against pathogens like Klebsiella pneumoniae and overcoming primary INH resistance[3]. Similarly, have shown MIC values comparable to standard frontline drugs[4].

Comparative Antimicrobial Efficacy

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data comparing the baseline INH scaffold against unmodified and hybridized 5-MNC/nicotinohydrazide derivatives.

Compound / ScaffoldPrimary TargetMIC: M. tuberculosis H37RvMIC: INH-Resistant MtbBroad-Spectrum Activity
Isoniazid (INH) InhA (via KatG)0.02 – 0.05 µg/mL> 10.0 µg/mLNone
Unmodified Pyridine-3-carbohydrazide N/A (Fails Activation)> 100 µg/mL> 100 µg/mLNone
5-MNC Isatin Hybrids DprE1 (Proposed)0.24 – 6.25 µg/mL3.9 – 12.5 µg/mLHigh (K. pneumoniae ~0.5 µg/mL)
Nicotinohydrazide Metal Complexes Multiple~3.12 µg/mLNot DeterminedModerate

Pathway Visualization

G cluster_0 Isoniazid (Pyridine-4-carbohydrazide) Pathway cluster_1 5-MNC (Pyridine-3-carbohydrazide) Pathway INH Isoniazid (Prodrug) KatG KatG Activation (Catalase-Peroxidase) INH->KatG Adduct Acyl-NAD Adduct Formation KatG->Adduct InhA InhA Inhibition (Mycolic Acid Arrest) Adduct->InhA MNC 5-MNC Scaffold KatGFail Poor KatG Binding (Steric Mismatch) MNC->KatGFail Hybrid Chemical Hybridization (e.g., Isatin Conjugation) MNC->Hybrid DprE1 DprE1 Inhibition (Cell Wall Arrest) Hybrid->DprE1

Fig 1: Mechanistic divergence of INH vs. 5-MNC hybrid activation pathways.

Self-Validating Experimental Protocols

To ensure rigorous trustworthiness in your drug development pipeline, the following protocols are designed as self-validating systems. They move beyond basic endpoint readouts by incorporating mechanistic controls that prove why a compound succeeds or fails.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Rationale: Mycobacteria naturally grow in hydrophobic clumps, making standard optical density (OD600) readings highly variable and prone to false-resistance artifacts. Resazurin acts as an oxidation-reduction indicator; it measures active cellular metabolism (NADH production) rather than physical mass.

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80. Crucial Step: Tween-80 acts as a surfactant to prevent clumping, ensuring single-cell suspension and uniform drug exposure. Adjust to an OD600 of 0.05.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of INH (control) and 5-MNC hybrids in 100 µL of media.

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 7 days in a humidified incubator.

  • Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Self-Validation Mechanism: The assay must include a Drug-Free Growth Control (must turn from blue to pink, confirming viable metabolism) and a Sterile Media Control (must remain blue, confirming no contamination).

  • Readout: Determine the MIC visually (the lowest concentration preventing the blue-to-pink color shift) or fluorometrically (excitation 530 nm / emission 590 nm).

Protocol 2: Biomimetic KatG Activation Assay

Causality & Rationale: To definitively prove that the loss of intrinsic activity in unmodified 5-MNC is due to KatG activation failure (rather than a downstream target mutation), we must isolate the enzymatic activation step in vitro and quantify the resulting adduct.

Step-by-Step Methodology:

  • Reagent Assembly: In a 1.5 mL microcentrifuge tube, combine recombinant Mtb KatG (1 µM), NAD+ (50 µM), and the test compound (INH or 5-MNC, 100 µM) in 50 mM phosphate buffer (pH 7.0).

  • Reaction Initiation: Add H₂O₂ (10 µM) to initiate the peroxidase cycle. Crucial Step: KatG requires H₂O₂ to oxidize its heme center to 'Compound I', which is the active state necessary to extract an electron from the hydrazide.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the KatG protein. Centrifuge at 14,000 x g for 10 minutes.

  • Self-Validation Mechanism: Run a parallel reaction using a KatG[W107F] mutant enzyme . This mutant structurally cannot bind INH properly. A lack of adduct formation in this control validates that the wild-type signal is structurally specific and not an artifact of auto-oxidation.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system. Monitor the specific mass transitions for the isonicotinoyl-NAD adduct (m/z 669 -> 540) to confirm activation.

Conclusion

While Isoniazid remains an undisputed frontline agent for susceptible TB, its utility is strictly bottlenecked by KatG-dependent activation. 5-Methylpyridine-3-carbohydrazide and its parent nicotinohydrazide scaffold lack this intrinsic KatG compatibility due to steric and electronic mismatches. However, for drug developers, 5-MNC represents a highly valuable, customizable building block. By leveraging chemical hybridization (e.g., isatin conjugation), researchers can bypass traditional resistance mechanisms, shifting the target profile toward alternative essential enzymes like DprE1 and unlocking broad-spectrum antibacterial potential.

References

  • Development of novel isatin-nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing-bacteria Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Characterization of the Binding of Isoniazid and Analogues to Mycobacterium tuberculosis Catalase-Peroxidase Source: Biochemistry (ACS Publications) URL:[Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N'-(2-oxo-2H-chromen-4-yl) Nicotinohydrazide Source: Open Journal of Inorganic Chemistry (SCIRP) URL:[Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 5-Methylpyridine-3-carbohydrazide and Nicotinohydrazide for Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of building blocks for novel molecular entities is a critical decision that profoundly influences the efficiency of synthesis and the ultimate bi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the selection of building blocks for novel molecular entities is a critical decision that profoundly influences the efficiency of synthesis and the ultimate biological activity of the target compound. Pyridine carbohydrazides, a class of heterocyclic compounds, are valued scaffolds due to their versatile reactivity and proven pharmacological relevance, notably in the development of antitubercular agents like Isoniazid.[1][2] This guide provides an in-depth, comparative analysis of the reactivity of two key analogues: 5-Methylpyridine-3-carbohydrazide and its parent compound, nicotinohydrazide.

This document moves beyond a simple cataloging of properties, offering a mechanistic exploration of how the subtle structural difference—the presence of a methyl group—is anticipated to modulate the chemical behavior of the hydrazide moiety. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these important synthetic intermediates.

Structural and Electronic Profiles of the Comparators

At the heart of this comparison lie the chemical structures of 5-Methylpyridine-3-carbohydrazide and nicotinohydrazide. The introduction of a methyl group at the 5-position of the pyridine ring in the former is the key differentiator, and its electronic influence is the primary determinant of the anticipated reactivity differences.

CompoundStructureMolecular FormulaMolecular Weight
5-Methylpyridine-3-carbohydrazide 5-Methylpyridine-3-carbohydrazideC7H9N3O151.17 g/mol [3]
Nicotinohydrazide NicotinohydrazideC6H7N3O137.14 g/mol [4]

The pyridine ring, with its electronegative nitrogen atom, exerts an overall electron-withdrawing effect, which influences the reactivity of its substituents.[5] The methyl group, in contrast, is an electron-donating group through an inductive effect. In 5-Methylpyridine-3-carbohydrazide, this electron-donating methyl group is expected to partially counteract the electron-withdrawing nature of the pyridine ring, leading to a higher electron density on the ring compared to nicotinohydrazide. This increased electron density can, in turn, influence the nucleophilicity of the carbohydrazide functional group.

A Mechanistic Hypothesis: The Influence of the Methyl Group on Hydrazide Reactivity

The primary reactive site of both molecules in many synthetic transformations of interest to drug discovery is the terminal amino group of the hydrazide moiety. This group acts as a nucleophile in reactions such as the formation of hydrazones with aldehydes and ketones, a common strategy for creating diverse compound libraries.[6][7]

Our central hypothesis is that the electron-donating methyl group in 5-Methylpyridine-3-carbohydrazide will increase the nucleophilicity of the hydrazide's terminal nitrogen atom compared to that of nicotinohydrazide. This is due to the methyl group pushing electron density into the pyridine ring, which reduces the extent to which the ring withdraws electron density from the carbohydrazide substituent. A more electron-rich (and thus more nucleophilic) terminal amine is expected to react faster with electrophiles.

Caption: Influence of the methyl group on hydrazide nucleophilicity.

Proposed Experimental Validation: A Comparative Kinetic Study

To empirically validate our mechanistic hypothesis, a comparative kinetic study is proposed. The reaction of each carbohydrazide with a model electrophile, such as p-nitrobenzaldehyde, to form the corresponding hydrazone would be monitored. This reaction is chosen for its reliability and the ease of monitoring product formation via UV-Vis spectroscopy, owing to the chromophoric nature of the product.

Experimental Protocol

Objective: To compare the rate of hydrazone formation for 5-Methylpyridine-3-carbohydrazide and nicotinohydrazide with p-nitrobenzaldehyde.

Materials:

  • 5-Methylpyridine-3-carbohydrazide

  • Nicotinohydrazide

  • p-Nitrobenzaldehyde

  • Anhydrous Ethanol (Spectroscopic Grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare 0.01 M stock solutions of 5-Methylpyridine-3-carbohydrazide, nicotinohydrazide, and p-nitrobenzaldehyde in anhydrous ethanol.

  • Kinetic Run (Example for 5-Methylpyridine-3-carbohydrazide):

    • In a quartz cuvette, mix 1.0 mL of the 0.01 M 5-Methylpyridine-3-carbohydrazide solution with 1.0 mL of anhydrous ethanol.

    • Initiate the reaction by adding 1.0 mL of the 0.01 M p-nitrobenzaldehyde solution to the cuvette, and immediately start recording the absorbance at the λmax of the product hydrazone over time.

    • Maintain a constant temperature (e.g., 25°C) throughout the experiment.

  • Kinetic Run (for Nicotinohydrazide):

    • Repeat step 2 using the nicotinohydrazide stock solution.

  • Data Analysis:

    • Plot absorbance versus time for both reactions.

    • Determine the initial rate of reaction for both compounds from the slope of the initial linear portion of the curve.

    • Calculate the second-order rate constant (k) for each reaction.

Caption: Workflow for the comparative kinetic study.

Anticipated Results and Interpretation

Based on our hypothesis, we anticipate that the reaction of 5-Methylpyridine-3-carbohydrazide with p-nitrobenzaldehyde will proceed at a faster rate than the corresponding reaction with nicotinohydrazide. This would be reflected in a larger second-order rate constant (k).

CompoundExpected Relative RatePredicted Second-Order Rate Constant (k)Rationale
5-Methylpyridine-3-carbohydrazide Fasterk₁The electron-donating methyl group increases the nucleophilicity of the hydrazide's terminal amine.
Nicotinohydrazide Slowerk₂ (where k₂ < k₁)The unsubstituted pyridine ring has a stronger electron-withdrawing effect on the hydrazide moiety, reducing its nucleophilicity.

Implications for Drug Development and Synthesis

The differential reactivity of these two building blocks has significant practical implications for drug development:

  • Reaction Efficiency: For reactions where the carbohydrazide acts as a nucleophile, such as in the synthesis of hydrazone-based compound libraries, 5-Methylpyridine-3-carbohydrazide may offer higher yields and/or require milder reaction conditions (e.g., lower temperatures, shorter reaction times). This can be advantageous in terms of process efficiency and sustainability.

  • Scaffold Selection: When designing molecules where a more nucleophilic hydrazide is desired for a specific biological interaction or to facilitate a key synthetic step, 5-Methylpyridine-3-carbohydrazide would be the preferred starting material. Conversely, if a less reactive hydrazide is needed to achieve selectivity in a multi-step synthesis, nicotinohydrazide might be the more suitable choice.

  • Pharmacokinetic Properties: It is also worth noting that the addition of a methyl group can influence the physicochemical properties of the final molecule, such as its lipophilicity (logP), which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

References

  • El-Sayed, M. A. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8852-8867. [Link]

  • Khan, K. M., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 833-840. [Link]

  • Priebe, J. P., et al. (2008). Nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o302-o303. [Link]

  • Verma, S., & Saraf, S. K. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. HETEROCYCLES, 99(2), 765-796. [Link]

  • Yamanaka, H., et al. (1985). Selective Reactions of Active Methyl Groups on Pyridine and Quinoline Rings. Chemischer Informationsdienst, 16(28). [Link]

  • Al-Amiery, A. A. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Journal of Education and Scientific Studies, 18(1), 3782-3793. [Link]

  • Muhammad, A., et al. (2024). A SYSTEMATIC REVIEW ON THE SYNTHESIS OF NICOTINIC ACID HYDRAZIDE HYDRAZONES. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 89(12), 2568-2578. [Link]

  • Khan, K. M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

  • Chemsrc. Nicotinohydrazide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2823222, 5-Methylpyridine-3-carbohydrazide. [Link]

  • Ofial, A. R., & Mayr, H. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 77(17), 7147–7161. [Link]

  • Kumar, V., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1426425. [Link]

  • Rani, B. L., & Babu, B. H. (2015). A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. Archives of Applied Science Research, 7(7), 8-11. [Link]

  • Kim, Y. J., et al. (2025). Isoniazid and nicotinic hydrazide hybrids mitigate trehalose-6,6'-dimycolate-induced inflammatory responses and pulmonary granulomas via Syk/PI3K pathways: A promising host-directed therapy for tuberculosis. Biomedicine & Pharmacotherapy, 183, 117798. [Link]

  • Sriram, D., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10(Suppl 2), S2201-S2206. [Link]

  • Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. [Link]

  • NextSDS. 5-methylpyridine-3-carbohydrazide — Chemical Substance Information. [Link]

  • Khan, I., et al. (2025). DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. CMJ Publishers. [Link]

  • Khan, K. M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed. [Link]

  • PubChemLite. 5-methylpyridine-3-carbohydrazide (C7H9N3O). [Link]

  • Priebe, J. P., et al. (2007). Nicotinohydrazide. PubMed. [Link]

  • da Silva, A. C., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Semantic Scholar. [Link]

  • Appretech Scientific Limited. 5-Methylpyridine-3-carbohydrazide. [Link]

  • Ali, B., et al. (2020). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. PubMed. [Link]

  • He, K., et al. (2026). Common Adverse Reactions and Management Strategies of First-Line Anti-Tuberculosis Drugs. Dove Medical Press. [Link]

  • Ofial, A. R., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

  • Pediatric Oncall. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Chemistry Stack Exchange. How to determine order of nucleophilicity among commonly used nucleophiles? [Link]

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 5-Methylpyridine-3-carbohydrazide

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) sta...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical chemistry, offering the precision and robustness required for this critical task.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating HPLC method for 5-Methylpyridine-3-carbohydrazide, a polar heterocyclic compound.

Our approach moves beyond a simple checklist of validation parameters. We will explore the causality behind experimental design, grounding our protocol in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] This ensures the resulting method is not only compliant but scientifically sound and "fit for purpose."[6]

Part 1: Method Development Strategy for a Polar Analyte

5-Methylpyridine-3-carbohydrazide presents a common challenge in reversed-phase HPLC: its polarity. The pyridine ring and carbohydrazide functional group make it highly water-soluble, which can lead to poor retention on traditional non-polar stationary phases.[1][7] Therefore, our method development is centered on achieving adequate retention and symmetrical peak shape.

Based on the analyte's structure—a substituted pyridine—a reversed-phase C18 column is a versatile and robust starting point.[8][9][10] To enhance retention of our polar analyte, we will employ a highly aqueous mobile phase with a suitable buffer to control the ionization state of the pyridine ring (pKa ≈ 5-6), thereby ensuring consistent retention times and peak shape.

Proposed Chromatographic Conditions

The following hypothetical, yet scientifically grounded, HPLC method serves as the foundation for our validation study.

ParameterProposed ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a Diode Array Detector (DAD) for specificity assessment.
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)A robust, general-purpose C18 column providing good retention for a wide range of compounds.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffering at pH 3.0 ensures the pyridine nitrogen is protonated, enhancing interaction with the stationary phase and improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Elution Mode Isocratic: 85% Mobile Phase A / 15% Mobile Phase BAn isocratic elution simplifies the method, enhancing robustness and reproducibility for routine QC.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection DAD at 265 nmWavelength selected based on the UV spectrum of 5-Methylpyridine-3-carbohydrazide to maximize sensitivity.
Injection Vol. 10 µLA typical injection volume for standard analytical methods.
Diluent Mobile PhaseMinimizes peak distortion and ensures compatibility with the chromatographic system.

Part 2: The Validation Workflow: A Systematic Approach

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended use.[5][6] Our workflow follows the framework established by the ICH Q2(R1) guideline, which is the global standard for analytical method validation.[5][10][11]

HPLC_Validation_Workflow Start Method Development & Optimization SystemSuitability System Suitability Testing (SST) Start->SystemSuitability Specificity Specificity / Selectivity (Forced Degradation) SystemSuitability->Specificity Pre-requisite Linearity Linearity Specificity->Linearity Report Final Validation Report Specificity->Report Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Report Range->Report Accuracy->Report LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness Precision->Report LOD Limit of Detection (LOD) LOQ->LOD LOQ->Report LOD->Report Robustness->Report Validation_Interrelation cluster_0 Core Quantitative Performance cluster_1 Method Boundaries Linearity Linearity Accuracy Accuracy Linearity->Accuracy supports Precision Precision Linearity->Precision supports Range Range Linearity->Range defines Accuracy->Range Precision->Range LOD_LOQ LOD / LOQ Precision->LOD_LOQ determines Specificity Specificity Specificity->Accuracy ensures validity of Specificity->Precision ensures validity of Robustness Robustness Robustness->Accuracy challenges Robustness->Precision challenges

Sources

Comparative

LC-MS fragmentation pattern comparison of 5-Methylpyridine-3-carbohydrazide isomers

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation Patterns of 5-Methylpyridine-3-carbohydrazide and Its Positional Isomers The structural elucidation and differentiation of isomers ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation Patterns of 5-Methylpyridine-3-carbohydrazide and Its Positional Isomers

The structural elucidation and differentiation of isomers are paramount challenges in synthetic chemistry, metabolomics, and pharmaceutical development. Positional isomers, which share the same molecular formula and thus an identical exact mass, cannot be distinguished by mass spectrometry (MS) alone. However, the combination of liquid chromatography (LC) for temporal separation and tandem mass spectrometry (MS/MS) for structural interrogation provides a powerful workflow for their unambiguous identification. This guide offers a detailed comparison of the predicted LC-MS/MS fragmentation patterns of 5-Methylpyridine-3-carbohydrazide and its key positional isomers, grounded in established fragmentation mechanisms of related chemical structures.

The Analytical Imperative: Differentiating Isomers

5-Methylpyridine-3-carbohydrazide (Molecular Formula: C₇H₉N₃O, Exact Mass: 151.0746) and its isomers are small, polar molecules. Their structural similarity necessitates a robust analytical strategy. While chromatographic separation based on subtle differences in polarity is the first step, confirmation of identity relies on generating and interpreting unique fragmentation "fingerprints" for each isomer. These fingerprints arise from how the molecule breaks apart under collision-induced dissociation (CID), a process heavily influenced by the relative positions of the methyl and carbohydrazide functional groups on the pyridine ring.

Part 1: A Validated Experimental Workflow for Isomer Analysis

The protocol described herein is a self-validating system designed for the robust separation and characterization of pyridine carbohydrazide isomers. The choices of column, mobile phase, and ionization technique are interdependent and selected to ensure reproducible retention times and efficient generation of protonated molecular ions for subsequent fragmentation analysis.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Dissolve synthesized isomer standards in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of 1 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the final solution through a 0.22 µm syringe filter prior to injection to prevent system contamination.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., SUPELCO Discovery® C18, 250 mm x 4.6 mm, 5 µm) is recommended for its high robustness and excellent separating performance with polar aromatic compounds.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for promoting protonation of the basic pyridine nitrogen, which is essential for efficient positive-mode electrospray ionization.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Ramp linearly from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35 °C to ensure reproducible retention times.

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is a soft ionization technique ideal for generating intact protonated molecules [M+H]⁺ from polar compounds like pyridine derivatives.[2]

    • Scan Mode: Full Scan (MS1) from m/z 50-300 to identify the [M+H]⁺ precursor ion (expected at m/z 152.08).

    • Tandem MS (MS/MS): Product Ion Scan of the precursor at m/z 152.08.

    • Collision Gas: Argon.

    • Collision Energy (CE): Ramped from 15-40 eV. A range of collision energies is necessary to induce fragmentation and observe both primary and secondary fragment ions.

experimental_workflow cluster_lc LC System cluster_ms Mass Spectrometer Sample Sample Injection LC_Column C18 Column Separation Sample->LC_Column Gradient Elution ESI ESI Source (+ ion mode) LC_Column->ESI MS1 MS1 Analyzer (Precursor Ion Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID m/z 152.08 selected MS2 MS2 Analyzer (Product Ion Scan) CID->MS2

Figure 1: A generalized workflow for the LC-MS/MS analysis of pyridine carbohydrazide isomers.

Part 2: Comparative Fragmentation Analysis

The fragmentation of these isomers is predicted to occur primarily around the carbohydrazide moiety and through cleavages of the pyridine ring. The relative position of the electron-donating methyl group influences the stability of fragment ions, leading to distinct differences in the resulting mass spectra.

A. Fragmentation of 5-Methylpyridine-3-carbohydrazide (The Target Compound)

The protonated molecule [M+H]⁺ at m/z 152 is the starting point for all fragmentation pathways.

  • Loss of Ammonia (NH₃): A characteristic fragmentation for primary hydrazides involves the loss of ammonia, leading to the formation of an acylium ion. This is expected to be a prominent pathway.

    • [M+H - NH₃]⁺ = m/z 135

  • Cleavage of the N-N Bond: Homolytic or heterolytic cleavage of the weak nitrogen-nitrogen bond in the hydrazide group can occur.

    • [M+H - N₂H₃]⁺ = m/z 121 . This fragment corresponds to the 5-methylnicotinoyl cation. This is often a highly favored and stable acylium ion.

  • Cleavage of the Acyl-N Bond: Scission of the bond between the carbonyl carbon and the adjacent nitrogen results in the formation of the protonated 5-methylpyridine ion.

    • [C₆H₇N(CH₃)]⁺ = m/z 94 . This fragment then undergoes further decomposition.

  • Pyridine Ring Fragmentation: Following initial side-chain losses, the resulting pyridinium ions can fragment further. A common fragmentation of substituted pyridines is the loss of hydrogen cyanide (HCN).[3]

    • [m/z 94 - HCN]⁺ = m/z 67

fragmentation_pathway parent [M+H]⁺ m/z 152 frag135 m/z 135 parent->frag135 - NH₃ frag121 5-Methylnicotinoyl ion m/z 121 parent->frag121 - N₂H₃ (Hydrazine radical) frag94 Protonated 5-Methylpyridine m/z 94 parent->frag94 - CON₂H₃ frag67 m/z 67 frag94->frag67 - HCN

Sources

Validation

Benchmarking 5-Methylpyridine-3-carbohydrazide Efficacy in Cell Viability Assays: A Comprehensive Comparison Guide

As drug discovery pivots toward highly targeted therapies, substituted pyridines and hydrazides have re-emerged as privileged scaffolds.[1] (5-MP3C, also known as 5-methylnicotinohydrazide) is a critical synthetic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted therapies, substituted pyridines and hydrazides have re-emerged as privileged scaffolds.[1] (5-MP3C, also known as 5-methylnicotinohydrazide) is a critical synthetic building block. While 5-MP3C itself exhibits low baseline cytotoxicity, it is the structural foundation for potent downstream derivatives—ranging from anti-tubercular agents analogous to isoniazid, to complex [2] and [3].

This guide provides an objective benchmarking framework for evaluating the efficacy of 5-MP3C and its derivatives in cell viability assays. By synthesizing mechanistic causality with self-validating experimental protocols, we establish a robust standard for screening these reactive pharmacophores.

Mechanistic Rationale: Why Benchmark the 5-MP3C Scaffold?

Understanding the biological targets of 5-MP3C derivatives is essential for selecting the correct viability assay. The hydrazide moiety allows for diverse functionalization (e.g., Schiff base formation), leading to molecules that disrupt cellular metabolism and signaling through distinct pathways:

  • Kinase & STAT Signaling Inhibition: Chromen-nicotinohydrazide derivatives have been shown to act as potent STAT5 inhibitors, abrogating IL-7-mediated viability in T-cell acute lymphoblastic leukemia (T-ALL) by downregulating Cyclin D2 and inducing cell cycle arrest[3].

  • Mitochondrial Disruption: In agricultural and mycological models, specific nicotinohydrazide analogs inhibit [4], leading to reactive oxygen species (ROS) accumulation and mitochondrial depolarization.

  • Metal Coordination Cytotoxicity: Zinc(II) and Vanadyl(III) complexes utilizing 5-MP3C derivatives exhibit profound concentration-dependent cytotoxicity by triggering apoptotic cell death pathways[2].

Pathway Compound 5-MP3C Derivatives (Nicotinohydrazides) Target1 STAT5 Inhibition Compound->Target1 T-ALL Cells Target2 SDH Inhibition Compound->Target2 Fungal/Cancer Cells Down1 Downregulation of Cyclin D2 & p27kip1 Target1->Down1 Transcriptional Repression Down2 Mitochondrial Depolarization (ROS) Target2->Down2 Metabolic Stress Outcome1 Cell Cycle Arrest Down1->Outcome1 Outcome2 Apoptosis / Reduced Cell Viability Down2->Outcome2 Outcome1->Outcome2

Fig 1. Mechanistic pathways of 5-MP3C derivatives driving cell cycle arrest and apoptosis.

Comparative Efficacy Benchmarks

To contextualize the performance of novel 5-MP3C derivatives, they must be benchmarked against both the unmodified scaffold and standard reference agents. Table 1 summarizes typical IC50/EC50 ranges across various models.

Table 1: Comparative Efficacy Benchmarks of 5-MP3C Derivatives vs. Standard Agents

Compound ClassTarget / MechanismCell Line / ModelIC50 / EC50 RangePreferred Viability Assay
5-MP3C (Unmodified) Baseline ScaffoldHepG2, A549> 100 μMCellTiter-Glo
Zn(II)-Nicotinohydrazides mTNF / ApoptosisDalton's Lymphoma5 - 15 μMMTT (with controls)
Chromen-Nicotinohydrazides STAT5 InhibitionT-ALL (TAIL7)1 - 10 μMAnnexin V / Flow Cytometry
Isoniazid (Reference) InhA InhibitionM. tuberculosis0.02 - 0.2 μg/mL[5]

Assay Selection: The Hydrazide Interference Artifact

The most critical decision in benchmarking 5-MP3C derivatives is assay selection. Hydrazides are inherently reactive reducing agents.

Expert Causality Insight: The widely used MTT assay relies on the reduction of a tetrazolium salt to purple formazan by cellular oxidoreductases. Because 5-MP3C derivatives possess a reactive nitrogen-nitrogen bond, they can chemically reduce MTT in the absence of living cells. If unaccounted for, this chemical reduction masks cell death, resulting in an artificially high absorbance signal and a false-negative cytotoxicity profile (inflated IC50).

Therefore, ATP-based assays (CellTiter-Glo) are objectively superior for benchmarking hydrazide scaffolds, as they rely on luciferase-mediated luminescence, which is immune to direct chemical reduction by the compound.

Table 2: Viability Assay Comparison for Hydrazide Scaffolds

Assay TypeReadoutPros for 5-MP3C BenchmarkingCons / Risks
CellTiter-Glo (CTG) Luminescence (ATP)Optimal: No chemical interference from reducing agents.Higher reagent cost; sensitive to extracellular ATP.
Alamar Blue (Resazurin) FluorescenceNon-lytic, allows multiplexing (e.g., with Caspase-Glo).Mild interference possible; requires careful optimization.
MTT / WST-8 AbsorbanceLow cost, ubiquitous availability.High Risk: Direct chemical reduction by hydrazides requires strict cell-free controls.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate obligate internal controls to immediately flag compound interference or assay failure.

Workflow Seed 1. Cell Seeding (96-well plate, 24h) Treat 2. Compound Treatment (5-MP3C Dose Response) Seed->Treat Split 3. Assay Selection Treat->Split MTT MTT Assay (Metabolic) Split->MTT CTG CellTiter-Glo (ATP-based) Split->CTG Alamar Alamar Blue (Resazurin) Split->Alamar Control Critical: Cell-Free Control (Rule out Hydrazide Reduction) MTT->Control Required Read 4. Signal Detection (Absorbance/Luminescence) CTG->Read Alamar->Read Control->Read Analyze 5. IC50 Calculation & Benchmarking Read->Analyze

Fig 2. Self-validating workflow for benchmarking 5-MP3C viability, highlighting assay controls.

Protocol A: CellTiter-Glo (CTG) Luminescent Assay (Gold Standard)

Mechanism: Quantifies ATP as an indicator of metabolically active cells.

Step 1: Cell Seeding & Equilibration

  • Seed target cells (e.g., HepG2 or TAIL7) at 5,000 cells/well in a solid-white 96-well plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

  • Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Self-Validating Treatment Setup

  • Test Wells: Add 5-MP3C derivatives in a 9-point serial dilution (e.g., 100 μM to 10 nM).

  • Vehicle Control: 0.1% DMSO (defines 100% viability).

  • Positive Control: 1 μM Staurosporine (defines maximum assay window/0% viability).

  • Background Control: Media only + 0.1% DMSO (no cells).

  • Incubate for 48–72 hours.

Step 3: Assay Execution

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause severe edge effects.

  • Add a volume of CTG reagent equal to the volume of cell culture medium present in each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 4: Data Acquisition

  • Record luminescence using a microplate reader (integration time: 0.5–1 second per well). Calculate % Viability = (Test - Background) / (Vehicle - Background) * 100.

Protocol B: MTT Assay with Hydrazide Correction (Alternative)

Mechanism: Colorimetric detection of formazan. Only use if CTG is unavailable.

Step 1: Treatment & Essential Controls

  • Seed and treat cells in a clear 96-well plate as described above.

  • CRITICAL STEP (Cell-Free Control): In parallel, prepare a set of wells containing only media and the highest concentration of the 5-MP3C derivative (no cells). This quantifies the direct chemical reduction of MTT by the hydrazide.

Step 2: MTT Incubation

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

Step 3: Solubilization & Correction

  • Carefully aspirate media and add 100 μL of DMSO to dissolve the formazan crystals.

  • Read absorbance at 570 nm.

  • Data Correction: If the Cell-Free Control shows an absorbance > 10% above the media-only background, the compound is directly reducing the MTT. You must subtract this compound-specific background from your test wells before calculating the IC50, or switch to Protocol A.

References

  • PubChem. "5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222". National Institutes of Health (NIH).[Link][1]

  • "STAT5 Activation Is Mandatory for IL-7-Mediated Viability and Growth of T-Cell Acute Lymphoblastic Leukemia Cells". Blood (ASH Publications).[Link][3]

  • "Zinc(II) coordination compound with N'-(pyridin-2-ylmethylene)nicotinohydrazide: Synthesis, crystal structure, computational and cytotoxicity studies". PubMed.[Link][2]

  • "Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives". PubMed.[Link][4]

Sources

Comparative

Validating the Analytical Purity of Synthesized 5-Methylpyridine-3-carbohydrazide Batches: A Comparative Guide

Introduction: The Analytical Challenge 5-Methylpyridine-3-carbohydrazide (CAS: 808127-97-1) is a critical, nitrogen-rich building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

5-Methylpyridine-3-carbohydrazide (CAS: 808127-97-1) is a critical, nitrogen-rich building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. With a molecular weight of 151.17 g/mol and multiple hydrogen-bond donors and acceptors, its synthesis—typically executed via the hydrazinolysis of 5-methylnicotinate esters—often leaves trace impurities. These can include unreacted hydrazine, starting esters, or hydrolysis byproducts such as 5-methylnicotinic acid.

Relying solely on Area Percent (a%) derived from High-Performance Liquid Chromatography (HPLC) is a common but fundamentally flawed practice in early-stage development. Different impurities exhibit varying UV response factors, which can lead to severely skewed purity profiles. To adhere to the latest ICH Q2(R2) guidelines for analytical procedure validation[2], a robust, self-validating, and orthogonal approach is required. This guide objectively compares HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 5-Methylpyridine-3-carbohydrazide, detailing the mechanistic causality behind each experimental choice.

Orthogonal Purity Validation Workflow

To establish absolute confidence in batch purity, we employ an orthogonal testing strategy. HPLC provides high-resolution separation for relative purity and impurity tracking, while qNMR delivers absolute mass-fraction quantification without requiring a certified reference standard of the analyte itself[3][4].

OrthogonalWorkflow Start Synthesized Batch 5-Methylpyridine-3-carbohydrazide HPLC HPLC-UV Analysis (Relative Purity & Separation) Start->HPLC Aliquot A qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR Aliquot B LCMS LC-MS (Impurity Identification) HPLC->LCMS Unidentified Peaks >0.1% Decision Purity ≥ 98.0% & Orthogonal Agreement (±0.5%)? HPLC->Decision Area % qNMR->Decision Absolute % Release Batch Release for Downstream Synthesis Decision->Release Yes Reject Out of Spec (OOS) Initiate Repurification Decision->Reject No

Orthogonal workflow for validating 5-Methylpyridine-3-carbohydrazide batches.

Experimental Methodologies & Causality

A scientifically sound protocol must be a self-validating system. Below are the optimized methodologies for evaluating 5-Methylpyridine-3-carbohydrazide, built on the pillars of accuracy, precision, and specificity[5].

High-Performance Liquid Chromatography (HPLC-UV)

Objective: Determine the relative purity and detect structurally similar impurities (e.g., regioisomers or starting materials).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of Initial Mobile Phase (1.0 mg/mL).

    • Causality: Using the initial mobile phase as the diluent prevents solvent-mismatch peak distortion (fronting/tailing) at the solvent front, ensuring reliable integration.

  • Column Selection: C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Causality: 5-Methylpyridine-3-carbohydrazide contains basic pyridine and hydrazide nitrogens. TFA acts as a volatile ion-pairing agent, protonating these sites to suppress secondary interactions with unendcapped silanols on the stationary phase. This ensures sharp, symmetrical peaks.

  • Gradient Program: 5% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 210 nm.

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and 5-methylnicotinic acid. The resolution ( Rs​ ) must be ≥1.5 .

    • Causality: This self-validates the column's current resolving power before any batch data is accepted, strictly complying with ICH Q2(R2) robustness and specificity requirements[6].

Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction (purity) without relying on UV response factors or an analyte-specific reference standard[7].

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Maleic acid (TraceCERT®, NIST-traceable, ~99.9% purity).

    • Causality: Maleic acid presents a sharp singlet at ~6.26 ppm in DMSO- d6​ , which is perfectly isolated from the aromatic protons of 5-Methylpyridine-3-carbohydrazide (typically found between 8.0 and 9.0 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of 5-Methylpyridine-3-carbohydrazide and ~5 mg of Maleic acid into a vial using a calibrated microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): 30 seconds.

    • Causality: The D1 delay must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to allow complete relaxation leads to signal saturation and artificially deflated purity values[4].

    • Scans: 64 (to ensure S/N ratio > 250:1 for the analyte peaks).

  • Data Processing: Apply baseline correction and integrate the IS peak (6.26 ppm, 2H) and a distinct aromatic proton of the analyte (e.g., the isolated proton between the methyl and hydrazide groups, 1H).

Quantitative Data Comparison

To illustrate the performance of these methods, we analyzed three synthesized batches of 5-Methylpyridine-3-carbohydrazide. The data below summarizes the comparative findings.

ParameterHPLC-UV (Area %)qNMR (Absolute Mass %)Discrepancy Analysis & Causality
Batch 001 Purity 99.2%98.8%High agreement; minor UV-transparent impurities present.
Batch 002 Purity 98.5%94.1%Critical Variance: HPLC overestimated purity. qNMR revealed residual inorganic salts and water (invisible to UV)[7].
Batch 003 Purity 96.8%97.0%Strong correlation; impurities have similar UV response factors to the API.
Precision (RSD, n=5) 0.15%0.42%HPLC offers tighter precision, but qNMR offers higher absolute accuracy[8].
Analysis Time ~30 mins / sample~15 mins / sampleqNMR requires less method development and run time[9].
Reference Standard Required for exact quantificationNot required (uses universal IS)qNMR is superior for novel intermediates lacking commercial standards[3].

Conclusion & Best Practices

For the rigorous validation of 5-Methylpyridine-3-carbohydrazide batches, relying solely on HPLC-UV introduces significant analytical risk. As demonstrated in Batch 002, UV analysis can blind researchers to non-chromophoric impurities like inorganic salts or residual solvents, leading to downstream stoichiometric failures.

Best Practice Recommendation: Implement a dual-tiered release strategy. Use HPLC-UV to monitor the impurity profile and ensure the absence of specific toxic byproducts (specificity), and use qNMR to establish the absolute mass fraction (accuracy)[4]. This orthogonal approach ensures total compliance with ICH Q2(R2) guidelines[6], guaranteeing that the 5-Methylpyridine-3-carbohydrazide intermediate will perform reliably in subsequent pharmaceutical syntheses.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu. Available at:[Link]

  • American Chemical Society (ACS). "The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR." Analytical Chemistry. Available at:[Link]

  • ResearchGate. "Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals." ResearchGate. Available at:[Link]

  • J-Stage. "Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity." J-Stage. Available at:[Link]

  • PubChem. "5-Methylpyridine-3-carbohydrazide | C7H9N3O | CID 2823222." National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

A Comparative Guide to the Thermodynamic Stability of 5-Methylpyridine-3-carbohydrazide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the thermodynamic stability of metal complexes formed with 5-Methylpyridine-3-carbohydrazide. As a S...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the thermodynamic stability of metal complexes formed with 5-Methylpyridine-3-carbohydrazide. As a Senior Application Scientist, this document is structured to offer not only a theoretical framework but also practical, field-proven insights into the experimental determination of complex stability. We will delve into the principles governing these interactions, compare the expected stability with various divalent metal ions, and provide detailed experimental protocols.

Introduction: The Significance of 5-Methylpyridine-3-carbohydrazide and its Metal Complexes

5-Methylpyridine-3-carbohydrazide, a derivative of nicotinic acid hydrazide, belongs to a class of compounds that have garnered significant interest in medicinal and coordination chemistry. The presence of multiple donor atoms—the pyridine nitrogen, the amide oxygen, and the terminal amino nitrogen of the hydrazide moiety—makes it an excellent chelating agent for a variety of metal ions. The resulting metal complexes have shown potential applications in various fields, including as antimicrobial and antitumor agents.[1]

The therapeutic efficacy and biological activity of these metal complexes are intrinsically linked to their thermodynamic stability. A more stable complex is less likely to dissociate under physiological conditions, ensuring that the metal ion is delivered to its target site without premature release. Understanding the comparative thermodynamic stability of these complexes with different metal ions is, therefore, a cornerstone of rational drug design and the development of new therapeutic agents.

Theoretical Framework: Principles of Thermodynamic Stability in Metal Complexes

The thermodynamic stability of a metal complex in solution is a measure of the extent of formation of the complex at equilibrium. It is quantified by the stepwise formation constants (K) or the overall stability constant (β). A higher value of log K or log β indicates greater stability.

The formation of a metal complex (ML) in a stepwise manner can be represented by the following equilibria:

M + L ⇌ ML, K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂, K₂ = [ML₂] / ([ML][L]) ... MLₙ₋₁ + L ⇌ MLₙ, Kₙ = [MLₙ] / ([MLₙ₋₁][L])

The overall stability constant (βₙ) is the product of the stepwise constants:

βₙ = K₁ * K₂ * ... * Kₙ = [MLₙ] / ([M][L]ⁿ)

The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity, chelate effect, and steric factors).

The Irving-Williams Series: A Predictive Tool

For divalent first-row transition metal ions, the stability of their high-spin complexes almost invariably follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2] This trend is largely independent of the nature of the ligand and is explained by the decrease in ionic radii across the period and the increase in crystal field stabilization energy (CFSE), which is maximal for Ni(II) in an octahedral field. The exceptional stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization for its d⁹ configuration.[3]

The Chelate Effect

5-Methylpyridine-3-carbohydrazide acts as a bidentate or tridentate ligand, forming a stable five- or six-membered ring with the metal ion. This formation of a chelate ring significantly enhances the stability of the complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect .[4] This effect is primarily entropic in origin, as the coordination of one polydentate ligand releases multiple solvent molecules, leading to an increase in the overall entropy of the system.

Comparative Thermodynamic Stability of 5-Methylpyridine-3-carbohydrazide Metal Complexes

While specific thermodynamic data for 5-Methylpyridine-3-carbohydrazide are not extensively reported in the literature, we can infer the relative stabilities of its divalent metal complexes based on established principles and data from structurally similar ligands, such as nicotinic acid hydrazide and its derivatives.

A study on the Schiff base N-[-(4-chlorophenyl)methylene] nicotinohydrazide reported the following order of stability constants for its divalent transition metal complexes: Zn(II) > Cu(II) > Ni(II) > Mn(II) > Co(II). This deviation from the strict Irving-Williams series, particularly the high stability of the Zn(II) complex, can be attributed to the specific coordination geometry favored by the ligand and the d¹⁰ configuration of Zn(II), which has zero CFSE but can form strong covalent bonds.

Based on the Irving-Williams series and available data for similar ligands, the expected order of thermodynamic stability for 5-Methylpyridine-3-carbohydrazide complexes with common divalent transition metals is likely to be:

Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

The presence of the electron-donating methyl group at the 5-position of the pyridine ring is expected to increase the basicity of the pyridine nitrogen, potentially leading to slightly more stable complexes compared to the unsubstituted pyridine-3-carbohydrazide.

Tabulated Comparison of Expected Stability
Metal IonIonic Radius (Å)Electronic ConfigurationExpected log βKey Factors Influencing Stability
Mn(II)0.83d⁵LowZero CFSE, larger ionic radius.
Co(II)0.75d⁷ModerateModerate CFSE.
Ni(II)0.69d⁸HighHigh CFSE in octahedral geometry.
Cu(II)0.73d⁹Very HighJahn-Teller distortion provides extra stability.[3]
Zn(II)0.74d¹⁰HighZero CFSE, but strong covalent bonding is possible.

Experimental Determination of Thermodynamic Stability

To empirically determine the thermodynamic stability of 5-Methylpyridine-3-carbohydrazide metal complexes, several well-established techniques can be employed. Potentiometric titration is a widely used and accessible method, while isothermal titration calorimetry provides a more complete thermodynamic profile.

Potentiometric Titration

This method involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base. The change in pH is monitored, and the data are used to calculate the proton-ligand and metal-ligand stability constants.

  • Solution Preparation:

    • Prepare a standard stock solution of 5-Methylpyridine-3-carbohydrazide in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare standard stock solutions of the metal perchlorates or nitrates (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) in deionized water.

    • Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., NaClO₄) to maintain a constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH meter and electrode system using standard buffer solutions.

    • In a double-walled, thermostatted vessel, pipette a known volume of the ligand solution, the strong acid, and the background electrolyte.

    • In a separate experiment, add a known volume of the metal ion solution to the mixture from the previous step.

    • Titrate the solutions with the standard NaOH solution, recording the pH after each addition of the titrant.

    • Repeat the titrations at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters.

  • Data Analysis:

    • The protonation constants of the ligand are determined from the titration of the ligand in the absence of the metal ion.

    • The metal-ligand stability constants (log K) are calculated from the titration data of the metal-ligand mixture using software such as HYPERQUAD.

    • The thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be calculated from the temperature dependence of the stability constants using the van't Hoff equation:

      • ΔG° = -RT ln K

      • ln(K₂/K₁) = - (ΔH°/R) * (1/T₂ - 1/T₁)

      • ΔG° = ΔH° - TΔS°

Potentiometric_Titration_Workflow cluster_prep 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis Ligand Ligand Solution (5-Methylpyridine-3-carbohydrazide) Titrate_L Titrate Ligand + Acid with Base Ligand->Titrate_L Titrate_ML Titrate Ligand + Acid + Metal with Base Ligand->Titrate_ML Metal Metal Ion Solutions (Mn, Co, Ni, Cu, Zn) Metal->Titrate_ML Acid Standard Acid (e.g., HClO₄) Acid->Titrate_L Acid->Titrate_ML Base Standard Base (e.g., NaOH) Base->Titrate_L Titrant Base->Titrate_ML Titrant Electrolyte Background Electrolyte (e.g., NaClO₄) Electrolyte->Titrate_L Electrolyte->Titrate_ML Calc_pKa Calculate Ligand Protonation Constants (pKa) Titrate_L->Calc_pKa Calc_logK Calculate Metal-Ligand Stability Constants (log K) Titrate_ML->Calc_logK Calc_Thermo Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) Calc_logK->Calc_Thermo

Caption: Workflow for the potentiometric determination of stability constants.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. From a single experiment, it is possible to determine the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis_ITC 3. Data Analysis Ligand_ITC Ligand in Syringe ITC_Run Inject Ligand into Metal Solution and Measure Heat Change Ligand_ITC->ITC_Run Metal_ITC Metal Ion in Cell Metal_ITC->ITC_Run Fit_Data Fit Binding Isotherm ITC_Run->Fit_Data Determine_Params Determine Kₐ, ΔH°, n Fit_Data->Determine_Params Calculate_Thermo Calculate ΔG°, ΔS° Determine_Params->Calculate_Thermo

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methylpyridine-3-carbohydrazide

As a Senior Application Scientist, I understand that handling reactive intermediates like 5-Methylpyridine-3-carbohydrazide requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling reactive intermediates like 5-Methylpyridine-3-carbohydrazide requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic chemistry, operational safety must be driven by mechanistic understanding. When you know why a chemical behaves the way it does, safety protocols shift from arbitrary rules to logical, self-validating workflows.

This guide provides an authoritative, field-proven framework for the safe handling, operational workflow, and disposal of 5-Methylpyridine-3-carbohydrazide, designed to protect both your personnel and your research integrity.

Part 1: Chemical Identity & Mechanistic Hazard Profile

5-Methylpyridine-3-carbohydrazide (CAS: 808127-97-1) is a biologically active building block. Its structure contains both a basic pyridine ring and a highly reactive carbohydrazide moiety. This dual functionality makes it an excellent intermediate for pharmaceutical synthesis, but it also dictates its toxicological profile. The hydrazide group can readily form Schiff bases with biological aldehydes, leading to systemic toxicity upon exposure.

Table 1: Quantitative Hazard Profile & Causality

Property / HazardValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 808127-97-1Primary identifier for regulatory tracking and SDS retrieval[1].
Acute Toxicity Cat 4 (Oral, Dermal, Inhalation)Systemic toxicity upon entry. The compound's molecular weight (151.17 g/mol ) allows for rapid dermal and mucosal absorption (H302, H312, H332)[1].
Skin/Eye Irritation Cat 2 / Cat 2AThe basic nature of the pyridine ring causes localized inflammation and protein denaturation upon direct contact (H315, H319)[1].
Target Organ Toxicity STOT SE 3Inhalation of fine dust directly impacts the central nervous system, causing rapid onset of drowsiness or dizziness (H336)[1].

Part 2: Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a one-size-fits-all endeavor. The physical state of the chemical (dry powder vs. dissolved in solvent) fundamentally alters how it interacts with barrier materials.

Table 2: Context-Driven PPE Specifications

PPE CategorySpecificationCausality & Context
Hand Protection (Solid) Nitrile Gloves (≥ 4 mil)Provides an excellent physical barrier against dry particulates. Sufficient for standard weighing and solid transfer[2].
Hand Protection (Solution) Butyl Rubber or LaminateCritical: Nitrile degrades rapidly (<10 min breakthrough) when exposed to pyridine derivatives or solvents like DMSO[3]. Butyl rubber prevents solvent-mediated dermal absorption[4].
Eye Protection Tight-fitting Safety GogglesPrevents fine aerosolized powders from contacting the ocular mucosa, mitigating Category 2A eye irritation[2].
Respiratory Protection N95 or P100 RespiratorMandatory if handling outside a fume hood to prevent inhalation of aerosolized particles (STOT SE 3)[1].
Body Protection Flame-resistant Lab CoatPrevents accumulation of hazardous dust on personal clothing, minimizing secondary exposure risks[2].

Part 3: Operational Workflow & Handling Protocol

To prevent exposure, the operational workflow must proactively mitigate the risk of powder aerosolization.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Setup: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). This specific velocity captures fugitive dust without creating turbulent vortices that could blow the powder out of the hood.

  • Static Mitigation: Place an anti-static mat or use an ionizer in the weighing area. Causality: Fine organic powders like 5-Methylpyridine-3-carbohydrazide are highly susceptible to static cling, which can cause sudden aerosolization or inaccurate weighing.

  • PPE Verification: Don standard PPE (Nitrile gloves, goggles, lab coat). If the protocol requires dissolving the compound in a solvent, immediately double-glove with a Butyl rubber outer glove[4].

  • Transfer Execution: Use a static-free, grounded spatula to transfer the solid. Keep the source container and the receiving vessel as close together as possible to minimize the transit path.

  • Sealing and Transport: Seal the receiving vessel before removing it from the fume hood. Wipe the exterior of the sealed vessel with a damp cloth to remove any microscopic dust.

Workflow A Start: Handling Protocol B Verify Fume Hood (Face Velocity 80-100 fpm) A->B C Select PPE Based on State B->C D Solid: Nitrile Gloves C->D E Solution: Butyl Gloves C->E F Execute Weighing/Transfer D->F E->F G Decontaminate Equipment F->G

Operational workflow and PPE selection logic based on chemical physical state.

Part 4: Spill Response & Decontamination (Self-Validating System)

Trust in a safety protocol requires validation. If a spill occurs, you must be able to objectively prove that the area is clean.

Step-by-Step Spill Response:

  • Immediate Assessment: Determine the state of the spill. If the spill is >50g or highly dispersed outside a ventilated area, evacuate immediately and consult your institutional HazMat team[2].

  • Containment (No Sweeping): For minor spills, do not dry sweep . Causality: Sweeping aerosolizes the powder, drastically exacerbating inhalation risks (H332)[1]. Instead, cover the spill with damp absorbent pads or use a HEPA-filtered vacuum.

  • Chemical Decontamination: Wipe the affected area with a 10% bleach solution or a strong laboratory detergent. The hydrazide functional group is susceptible to oxidative degradation by bleach, neutralizing its biological activity.

  • Self-Validation (The Closed-Loop Check): Moisten a pH indicator swab with distilled water and rub it across the decontaminated surface.

    • Logic: The pyridine ring in 5-Methylpyridine-3-carbohydrazide is weakly basic.

    • Pass: A neutral pH (~7.0) confirms complete removal.

    • Fail: A basic pH (>7.0) indicates residual chemical. Repeat Step 3.

  • Waste Segregation: Place all contaminated wipes and PPE into a clearly labeled, sealable hazardous waste container.

Spill S1 Spill Detected S2 Containment (HEPA Vac / Wet Wipe) S1->S2 S3 Decontamination (10% Bleach) S2->S3 S4 Self-Validation (pH Swab Test) S3->S4 S5 pH = 7.0 (Clean) S4->S5 S6 pH > 7.0 (Residue) S4->S6 S6->S3 Repeat

Self-validating spill response and decontamination workflow.

Part 5: Waste Disposal Plan

Improper disposal of pyridine derivatives can lead to dangerous cross-reactions in waste carboys.

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, gloves) in a rigid, leak-proof container explicitly labeled "Hazardous Organic Solid Waste - Toxic/Irritant."

  • Liquid Waste: If the compound is dissolved in organic solvents, segregate it into a compatible liquid waste carboy (e.g., Halogenated or Non-Halogenated Organics, depending on the solvent). Do not mix with acidic waste streams , as the basic pyridine moiety can cause unexpected exothermic neutralization reactions.

References

  • NextSDS. "5-methylpyridine-3-carbohydrazide — Chemical Substance Information." NextSDS Database. [Link]

  • INDOFINE Chemical Company, Inc. "Safety Data Sheet: 5-METHYLPYRIDINE-3-CARBOHYDRAZIDE (Product 08-10447)." INDOFINE Chemical. [Link]

  • San Francisco State University (SFSU) / North Safety. "Hand Protection Chemical Resistance Guide." SFSU Environment, Health and Safety. [Link]

  • Washington State University Spokane. "GLOVE SELECTION CHART." WSU Environmental Health and Safety.[Link]

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